molecular formula C9H8FNO4 B1389031 Ethyl 3-Fluoro-4-nitrobenzoate CAS No. 914347-91-4

Ethyl 3-Fluoro-4-nitrobenzoate

Cat. No.: B1389031
CAS No.: 914347-91-4
M. Wt: 213.16 g/mol
InChI Key: BFEJCZKSFRXXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Fluoro-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEJCZKSFRXXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661760
Record name Ethyl 3-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-91-4
Record name Ethyl 3-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Protocol for Researchers and Drug Development Professionals

This guide provides a detailed technical overview for the synthesis of ethyl 3-fluoro-4-nitrobenzoate, a key chemical intermediate, from its carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid. The primary focus is on the robust and scalable Fischer esterification method, offering insights into the reaction mechanism, a step-by-step experimental protocol, and essential safety considerations.

Introduction: The Utility of a Versatile Building Block

This compound is a valuable substituted aromatic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an electron-withdrawing nitro group and a fluorine atom, makes it an important precursor for the synthesis of a wide range of biologically active heterocyclic compounds and other complex molecular targets.[1][2] The reliable and efficient synthesis of this intermediate is therefore of significant interest to the scientific community.

The most common and cost-effective method for this transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This guide will elucidate the core principles and practical execution of this critical reaction.

Part 1: Mechanistic Insights into Fischer Esterification

The Fischer esterification is a classic organic reaction that proceeds through a nucleophilic acyl substitution mechanism. It is an equilibrium process, and understanding the mechanistic steps is crucial for optimizing reaction conditions to maximize product yield.[5][6]

The reaction between 3-fluoro-4-nitrobenzoic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), involves several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a good leaving group (water).[5][6]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[9]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[8]

Because the reaction is reversible, the equilibrium can be shifted toward the product side by applying Le Châtelier's principle. This is practically achieved by using a large excess of one of the reactants (typically the alcohol, which can also serve as the solvent) or by removing water as it is formed.[5][6]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer Esterification Start Carboxylic Acid + H⁺ ProtonatedAcid Protonated Carbonyl (Activated Electrophile) Start->ProtonatedAcid + H⁺ Tetrahedral_1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_1 + EtOH Proton_Transfer Protonated Intermediate Tetrahedral_1->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester + H₂O Proton_Transfer->Protonated_Ester - H₂O Ester Ester Product + H⁺ Protonated_Ester->Ester - H⁺

Caption: Figure 1: Mechanism of Fischer Esterification

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
ReagentCAS No.FormulaMW ( g/mol )Role
3-Fluoro-4-nitrobenzoic acid403-21-4C₇H₄FNO₄185.11Starting Material
Absolute Ethanol64-17-5C₂H₅OH46.07Reagent & Solvent
Concentrated Sulfuric Acid7664-93-9H₂SO₄98.08Catalyst
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Neutralizing Wash
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Experimental Workflow

The synthesis follows a standard reflux, workup, and purification sequence.

Synthesis_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Acid, EtOH, H₂SO₄) Reflux 2. Heating under Reflux (e.g., 8 hours) Setup->Reflux Workup 3. Work-up - Evaporate EtOH - Add H₂O - Extract with EtOAc Reflux->Workup Washing 4. Washing - NaHCO₃ (aq) - Brine Workup->Washing Drying 5. Drying & Filtration (Anhydrous MgSO₄) Washing->Drying SolventRemoval 6. Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Product 7. Purified Product (this compound) SolventRemoval->Product

Caption: Figure 2: Experimental Workflow

Step-by-Step Synthesis Procedure

Causality: The following procedure is based on established methods for Fischer esterification of similar aromatic acids.[1][2][10] The use of excess ethanol drives the equilibrium towards the product, and the strong acid catalyst is essential to achieve a reasonable reaction rate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-fluoro-4-nitrobenzoic acid (e.g., 5.0 g, 27.0 mmol) and absolute ethanol (50 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. Rationale: The addition is exothermic and should be done cautiously to control the temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up: Dilute the concentrated residue with cold water (e.g., 100 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The ester product is more soluble in the organic solvent, allowing for its separation from water-soluble impurities.

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, while the brine wash helps to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound, which is often obtained as an oil or a low-melting solid.[2]

  • Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.[2]

Safety and Handling
  • 3-Fluoro-4-nitrobenzoic Acid: Classified as an irritant. Avoid inhalation and contact with skin and eyes.[11]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Thionyl Chloride (Alternative Reagent): If considering the acyl chloride route, be aware that thionyl chloride is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic gas.[12][13][14] This route requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis. All operations should be conducted within a certified chemical fume hood.

Part 3: Product Characterization

The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques.

  • Appearance: Typically a yellow oil or a colorless to pale yellow solid upon purification.[2]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a triplet and a quartet for the ethyl group, and distinct signals in the aromatic region for the substituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful esterification. The molecular weight of this compound is 213.16 g/mol .[2]

Conclusion

The Fischer esterification of 3-fluoro-4-nitrobenzoic acid is a reliable and well-established method for producing this compound. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can efficiently synthesize this important chemical intermediate. Careful attention to reaction conditions, particularly the use of excess alcohol and an acid catalyst, along with rigorous work-up and purification procedures, ensures a high yield of the desired product. Adherence to strict safety protocols is paramount throughout the process to mitigate the risks associated with the corrosive and irritant chemicals involved.

References

An In-depth Technical Guide to the Fischer Esterification Protocol for Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-Fluoro-4-nitrobenzoate via the Fischer esterification of 3-Fluoro-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and outlines methods for the characterization of the final product. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the successful execution of this important organic transformation.

Introduction: The Significance of Fischer Esterification in Medicinal Chemistry

The Fischer esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters in the presence of an acid catalyst. This reaction is revered for its robustness, cost-effectiveness, and scalability.[1] The resulting esters are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. This compound, in particular, is a valuable building block in medicinal chemistry, with the fluorinated nitroaromatic motif serving as a precursor to a variety of biologically active compounds.

Mechanistic Insights: A Step-by-Step Exploration

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The reaction mechanism proceeds through a series of protonation and deprotonation steps, ultimately leading to the formation of an ester and water.

The Role of the Acid Catalyst

Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice for this transformation, serving a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol. Secondly, sulfuric acid acts as a dehydrating agent, sequestering the water generated during the reaction. This is crucial as it shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

The Reaction Pathway

The mechanism can be delineated into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-Fluoro-4-nitrobenzoic acid by the acid catalyst.

  • Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the now activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar compounds.[2][3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Fluoro-4-nitrobenzoic acid185.115.0 g27.0
Absolute Ethanol46.0750 mL-
Concentrated Sulfuric Acid98.082.0 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) and absolute ethanol (50 mL).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (2.0 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dilute the residue with deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a mixture of hot ethyl acetate and petroleum ether to afford colorless crystals.[2]

Workflow Diagram

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound A 1. Reactant Mixing 3-Fluoro-4-nitrobenzoic acid Absolute Ethanol Conc. H₂SO₄ B 2. Reflux (8 hours) A->B Heat C 3. Solvent Removal (Rotary Evaporator) B->C Cooling D 4. Aqueous Work-up - Dilution with H₂O - Extraction with Ethyl Acetate C->D E 5. Neutralization (Wash with Sat. NaHCO₃) D->E F 6. Dehydration (Wash with Brine) E->F G 7. Drying & Concentration - Anhydrous MgSO₄ - Filtration - Rotary Evaporator F->G H 8. Purification (Recrystallization) G->H I Final Product This compound H->I

Caption: A schematic representation of the experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons. The Royal Society of Chemistry provides a wealth of spectral data for similar compounds which can be used for comparison.[4]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1710-1730 cm⁻¹. Other characteristic peaks will include those for the C-O stretching and the aromatic C-H and C=C bonds. The NIST WebBook provides reference spectra for similar compounds like ethyl 3-nitrobenzoate.[5]

Safety Precautions

  • Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol: Is a flammable liquid. All heating should be conducted using a heating mantle and not an open flame.

  • General Handling: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The Fischer esterification remains a highly effective and widely utilized method for the synthesis of esters. The protocol outlined in this guide for the preparation of this compound provides a robust framework for its successful synthesis. Careful attention to the reaction conditions, work-up procedure, and safety precautions is paramount for achieving a high yield of the pure product.

References

A Comprehensive Spectroscopic Guide to Ethyl 3-Fluoro-4-nitrobenzoate: Elucidating Molecular Structure through 1H NMR, 13C NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-fluoro-4-nitrobenzoate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its molecular structure is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical resource, offering not only the spectral data but also detailed interpretations and the underlying scientific principles. By explaining the causality behind experimental choices and data interpretation, this document aims to empower researchers to confidently identify and characterize this important synthetic intermediate.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the chemical formula C₉H₈FNO₄, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates an electron-withdrawing nitro group and a fluorine atom on the benzene ring, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can influence the molecule's electronic properties and metabolic stability, a desirable trait in drug design.

Accurate and unambiguous characterization of this compound is the cornerstone of its use in any synthetic endeavor. Spectroscopic techniques provide a powerful and non-destructive means to elucidate its molecular structure, confirm its purity, and ensure its identity before proceeding with multi-step syntheses. This guide delves into the four primary spectroscopic methods used for the characterization of organic molecules, providing a detailed roadmap for the analysis of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized protocol for obtaining a high-resolution ¹H NMR spectrum of an organic compound like this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.[2]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons resonate at a defined 0 ppm, serving as a reference point for the chemical shifts of the sample protons.[3]

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. For a routine spectrum, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[4]

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The integrals of the peaks are then determined.

Expected ¹H NMR Spectrum and Interpretation

Figure 1: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hc~8.2 - 8.4t~8.01H
Hb~8.0 - 8.2dd~8.0, ~2.01H
Ha~7.4 - 7.6dd~10.0, ~8.01H
Hd (CH₂)~4.4q~7.12H
He (CH₃)~1.4t~7.13H

Interpretation:

  • Aromatic Protons (Ha, Hb, Hc): The protons on the aromatic ring are expected to appear in the downfield region (7.4 - 8.4 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and ester groups.

    • Hc: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause the most significant deshielding, hence its predicted downfield chemical shift. It will appear as a triplet due to coupling with both Hb and the fluorine atom (ortho coupling).

    • Hb: This proton is ortho to the ester group and meta to the nitro group. It will be a doublet of doublets due to ortho coupling with Hc and meta coupling with Ha.

    • Ha: This proton is ortho to the fluorine atom and meta to the ester group. It will appear as a doublet of doublets due to ortho coupling with the fluorine atom and meta coupling with Hb. The coupling to fluorine (¹⁹F) is a key feature to look for.

  • Ethyl Group Protons (Hd, He):

    • Hd (CH₂): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear around 4.4 ppm. They will be split into a quartet by the three neighboring methyl protons (n+1 rule).

    • He (CH₃): The methyl protons are further from the electronegative oxygen and will appear in the more upfield region around 1.4 ppm. They will be split into a triplet by the two neighboring methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences.

Procedure:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the low natural abundance of the ¹³C isotope (1.1%).[5]

  • Instrument Setup and Data Acquisition: A broadband probe is used to detect the ¹³C signals. A key technique used is proton decoupling , where the protons are irradiated with a broad range of radiofrequencies. This collapses the C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line.[6] This simplifies the spectrum and improves the signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Expected ¹³C NMR Spectrum and Interpretation

The expected ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

Figure 2: Structure of this compound with carbon numbering.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Notes
C7 (C=O)~164 - 166Carbonyl carbon, deshielded.
C3 (ipso-F)~158 - 162 (d)Attached to fluorine, large C-F coupling.
C4 (ipso-NO₂)~148 - 152Attached to nitro group.
C6 (ipso-COOEt)~135 - 138Attached to the ester group.
C2~127 - 130Aromatic CH.
C5~125 - 128Aromatic CH.
C1~118 - 122 (d)Aromatic CH, ortho to fluorine, shows C-F coupling.
C8 (-CH₂)~62 - 64Methylene carbon of the ethyl group.
C9 (-CH₃)~14 - 16Methyl carbon of the ethyl group.

Interpretation:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons:

    • The carbons directly attached to electronegative atoms or groups (ipso-carbons) will have distinct chemical shifts. The carbon attached to fluorine (C3) will be significantly downfield and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to the nitro group (C4) will also be downfield.

    • The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). Their precise chemical shifts will be influenced by the electronic effects of the substituents.

  • Ethyl Group Carbons:

    • The methylene carbon (C8) is attached to an oxygen atom and will be found around 62-64 ppm.

    • The methyl carbon (C9) is the most shielded carbon and will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the frequencies that match its vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet method.

Procedure:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent to IR radiation.

  • Pellet Formation: Place the ground mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically run first and automatically subtracted from the sample spectrum.

Expected IR Spectrum and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100 - 3000Aromatic C-HStretching
~2980 - 2850Aliphatic C-HStretching
~1725 - 1705Ester C=OStretching
~1600, ~1475Aromatic C=CStretching
~1530, ~1350Nitro N-OAsymmetric & Symmetric Stretching
~1250 - 1000C-OStretching
~1100 - 1000C-FStretching

Interpretation:

  • C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

  • Carbonyl Stretching: A strong, sharp absorption band in the region of 1725-1705 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • Nitro Group Stretching: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations.

  • C-O and C-F Stretching: The fingerprint region (below 1500 cm⁻¹) will contain bands corresponding to the C-O stretching of the ester and the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron out of the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged fragments and neutral species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Expected Mass Spectrum and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 213.16 g/mol .

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentLoss from Molecular Ion
213[C₉H₈FNO₄]⁺•Molecular Ion (M⁺•)
184[M - C₂H₅]⁺Loss of ethyl radical
168[M - OCH₂CH₃]⁺Loss of ethoxy radical
167[M - NO₂]⁺Loss of nitro group
139[M - NO₂ - CO]⁺Loss of nitro group and carbon monoxide

Interpretation:

  • Molecular Ion (M⁺•): The peak at m/z 213 will correspond to the intact molecular ion. The intensity of this peak can vary depending on the stability of the molecule under EI conditions.

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) and other small neutral molecules.

    • Loss of the ethyl group (•C₂H₅) from the ester will result in a fragment at m/z 184.

    • Cleavage of the ester C-O bond can lead to the loss of the ethoxy radical (•OCH₂CH₃), giving a fragment at m/z 168.

    • A significant fragment is expected at m/z 167, corresponding to the loss of the nitro group (NO₂).

    • Further fragmentation of the [M - NO₂]⁺ ion by loss of carbon monoxide (CO) from the ester group would lead to a fragment at m/z 139.

fragmentation_pathway M [C₉H₈FNO₄]⁺• m/z = 213 (Molecular Ion) F1 [M - C₂H₅]⁺ m/z = 184 M->F1 - •C₂H₅ F2 [M - OCH₂CH₃]⁺ m/z = 168 M->F2 - •OCH₂CH₃ F3 [M - NO₂]⁺ m/z = 167 M->F3 - •NO₂ F4 [M - NO₂ - CO]⁺ m/z = 139 F3->F4 - CO

Figure 3: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this important synthetic intermediate. This guide has provided a detailed framework for acquiring, interpreting, and understanding the spectroscopic data of this compound. By grounding the interpretation in fundamental scientific principles and providing clear, step-by-step protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development, enabling them to proceed with their synthetic endeavors with confidence and precision.

References

A Guide to the Single-Crystal X-ray Diffraction Analysis of Ethyl 3-Fluoro-4-nitrobenzoate: A Prospective Study for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of Ethyl 3-Fluoro-4-nitrobenzoate. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies required to elucidate the three-dimensional atomic arrangement of this compound. While a published crystal structure for the isomeric Ethyl 4-fluoro-3-nitrobenzoate exists, this guide presents a prospective workflow for this compound, leveraging established crystallographic techniques to predict and resolve its structure.

The Strategic Importance of Fluorine and Nitro Groups in Drug Design

The molecular architecture of this compound is of significant interest to medicinal chemists. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2][3] Fluorine's high electronegativity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] Concurrently, the nitro group plays a crucial role in crystal engineering, influencing molecular packing and intermolecular interactions through its hydrogen bond accepting capabilities.[4][5][6] Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and the development of novel therapeutics.

Part 1: Synthesis and Crystallization

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for diffraction.

Synthesis of this compound

The synthesis of this compound can be achieved via a standard Fischer esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[7][8]

Experimental Protocol:

  • To a solution of 3-Fluoro-4-nitrobenzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the crude product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield pure this compound.

Single Crystal Growth

The formation of high-quality single crystals is often the most challenging step in the process.[9][10] Several techniques should be explored to obtain crystals of suitable size and quality for X-ray diffraction.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allow the solvent to evaporate slowly in a loosely capped vial.[11]

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent and place this solution in a sealed container with a larger volume of a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution will gradually decrease the solubility and promote crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[10]

The selection of an appropriate solvent is critical and often requires empirical screening of various options.[12]

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[13][14][15][16][17]

Data Collection

Experimental Protocol:

  • A suitable single crystal of this compound will be selected and mounted on a goniometer head.

  • The crystal will be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.

  • X-ray diffraction data will be collected using a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[17]

  • A series of diffraction images will be collected as the crystal is rotated, covering a complete sphere of reciprocal space.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

XRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution Crystal_Mounting Mount Single Crystal Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Goniometer Integration Integration of Diffraction Spots Data_Collection->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and CIF File Structure_Refinement->Final_Structure Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data will be processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure will then be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions. This model will be refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

Part 3: Expected Crystallographic Data and Interpretation

Based on the analysis of the closely related isomer, Ethyl 4-fluoro-3-nitrobenzoate, we can anticipate the key crystallographic parameters for this compound.[8]

Table 1: Predicted Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₉H₈FNO₄
Formula Weight213.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10
b (Å)~13
c (Å)~7
β (°)~95
Volume (ų)~900
Z4

The final refined structure will reveal crucial information about the molecular geometry, including bond lengths, bond angles, and torsion angles. Of particular interest will be the planarity of the benzene ring and the orientation of the ethyl ester and nitro groups relative to the ring.

Diagram of the Molecular Structure and Key Interactions:

Caption: Molecular structure and potential intermolecular interactions.

The analysis will also elucidate the intermolecular interactions that govern the crystal packing. It is anticipated that C—H···O hydrogen bonds involving the nitro and ester oxygen atoms will be significant in the crystal lattice, potentially forming dimers or other supramolecular motifs.[8]

Conclusion

The single-crystal X-ray diffraction analysis of this compound is a critical step in understanding its solid-state properties. This guide provides a comprehensive framework for undertaking such an analysis, from synthesis and crystallization to data collection and structure refinement. The resulting structural information will be invaluable for researchers in medicinal chemistry and drug development, enabling a deeper understanding of structure-activity relationships and facilitating the design of next-generation pharmaceuticals.

References

Introduction: Strategic Importance of Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 914347-91-4) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its strategic importance lies in the unique arrangement of its substituents on the benzene ring: an electron-withdrawing nitro group, a fluorine atom, and an ethyl ester. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals.[5][6][7] The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of a drug candidate, while the nitro group can be readily converted to an amine, providing a key point for further molecular elaboration.[5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

PropertyValueSource
IUPAC Name This compound[2][8]
CAS Number 914347-91-4[1][2][3][4][9]
Molecular Formula C9H8FNO4[2][3][9]
Molecular Weight 213.16 g/mol [2][3][9]
Appearance Solid[2]
Boiling Point (Predicted) 326.2°C at 760 mmHg[9][10]
Flash Point (Predicted) 151.1°C[9][10]
Density (Predicted) 1.333 g/cm³[9]
InChI Key BFEJCZKSFRXXDG-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C1=CC=C(--INVALID-LINK--[O-])C(F)=C1[2]

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the synthesis of its precursor, 3-Fluoro-4-nitrobenzoic acid, followed by Fischer esterification.

Part 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid

There are several reported methods for the synthesis of 3-Fluoro-4-nitrobenzoic acid. One common and effective method involves the oxidation of 2-Fluoro-4-methyl-1-nitrobenzene.[12][13][14]

Experimental Protocol: Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene

  • Materials:

    • 2-Fluoro-4-methyl-1-nitrobenzene

    • Potassium dichromate (K₂Cr₂O₇)

    • Glacial acetic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Crushed ice

  • Procedure:

    • To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).

    • To this mixture, add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) portion-wise.

    • Heat the reaction mixture to 120°C for 2 hours.

    • Allow the mixture to cool to room temperature.

    • Quench the reaction by pouring it over crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-nitrobenzoic acid as a solid.[12]

Part 2: Fischer Esterification to this compound

The final step is the acid-catalyzed esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol. The following is a representative protocol adapted from the synthesis of a similar compound.[15][16]

Experimental Protocol: Esterification of 3-Fluoro-4-nitrobenzoic Acid

  • Materials:

    • 3-Fluoro-4-nitrobenzoic acid

    • Absolute ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzoic acid in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours (reaction progress can be monitored by TLC).

    • After completion, cool the mixture and evaporate the ethanol under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.

    • The product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram:

SynthesisWorkflow Start 2-Fluoro-4-methyl- 1-nitrobenzene Intermediate 3-Fluoro-4-nitrobenzoic acid Start->Intermediate Oxidation Reagents1 K₂Cr₂O₇, H₂SO₄ Acetic Acid, 120°C Reagents1->Intermediate Product This compound Intermediate->Product Esterification Reagents2 Ethanol, H₂SO₄ (cat.) Reflux Reagents2->Product

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its functional groups, making it a valuable synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group positioned para to it. This allows for the displacement of the fluoride ion by a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a straightforward route to a diverse range of substituted benzoate derivatives. This is a key reaction for introducing further complexity into the molecule.[15]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂ or Fe/HCl). The resulting ethyl 3-fluoro-4-aminobenzoate is a valuable intermediate for the synthesis of heterocycles, amides, and other nitrogen-containing compounds.

  • Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also undergo transesterification with other alcohols.

Key Reactivity Pathways Diagram:

ReactivityPathways Start This compound SNAAr_Product Nucleophilic Substitution Product (Nu replaces F) Start->SNAAr_Product SNAAr (Nu⁻) Reduction_Product Ethyl 3-fluoro-4-aminobenzoate Start->Reduction_Product Reduction ([H]) Hydrolysis_Product 3-Fluoro-4-nitrobenzoic acid Start->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Key reactivity of this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, the utility of its structural motifs is well-established in medicinal chemistry.

  • Precursor to Bioactive Molecules: Its precursor, 3-Fluoro-4-nitrobenzoic acid, is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor. It is also a building block for potential treatments for cardiovascular diseases and cancer, including folic acid receptor inhibitors and ACE inhibitors.

  • Scaffold for Fluorinated Pharmaceuticals: The strategic incorporation of fluorine into drug candidates is a common strategy to improve pharmacokinetic and pharmacodynamic properties.[5] this compound serves as a readily available scaffold to introduce a fluorinated phenyl ring into a target molecule. The methyl ester analog is used in the development of potential anti-cancer agents, treatments for neurological disorders, and novel antibiotics.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for its precursor and isomeric compounds, it should be handled with care.

  • Precursor (3-Fluoro-4-nitrobenzoic acid): May cause skin, eye, and respiratory irritation.[17][18]

  • Isomer (Ethyl 4-fluoro-3-nitrobenzoate): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[19][20]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult a substance-specific SDS from your supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its fluoro, nitro, and ethyl ester functional groups, allows for the creation of a wide array of complex molecules. While some of its physical properties are based on predictions and require experimental verification, the established synthetic routes and predictable reactivity make it an important tool for researchers and scientists.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-Fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for solubility determination, and an anticipated solubility profile in a range of common organic solvents.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental to process development, formulation, and ensuring bioavailability. This guide focuses on this compound, a substituted benzoate ester whose solubility is influenced by the interplay of its functional groups. We will explore the theoretical underpinnings of its solubility and provide robust, self-validating experimental protocols for its empirical determination. All quantitative data herein is presented in clear, accessible formats to facilitate direct application in a laboratory setting.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1][2] The molecular structure of this compound dictates its solubility behavior.

Molecular Structure Analysis:

  • Core Structure: A benzene ring, which is inherently nonpolar.

  • Ester Group (-COOEt): The ethyl ester group introduces some lipophilicity, favoring solubility in non-polar solvents.[3]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Fluoro Group (-F): An electronegative group that contributes to the molecule's overall polarity.

The presence of both a nonpolar aromatic ring and polar functional groups suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents.

Diagram: Logical Relationship of Factors Influencing Solubility

cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics A Molecular Structure of this compound C Intermolecular Forces A->C B Solvent Properties B->C D Solubility Profile C->D P Polar Groups (-NO₂, -F) P->C Dipole-Dipole NP Nonpolar Groups (Benzene Ring, Ethyl Chain) NP->C Van der Waals SP Polarity SP->C H Hydrogen Bonding Capacity H->C Hydrogen Bonding

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

To empirically determine the solubility profile, a systematic approach using established methodologies is required. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Materials and Equipment
  • This compound (CAS 914347-91-4)[4]

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Selection of organic solvents (HPLC grade):

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Ketones (Acetone, Methyl Ethyl Ketone)

    • Esters (Ethyl Acetate)

    • Ethers (Tetrahydrofuran)

    • Aromatic Hydrocarbons (Toluene)

    • Chlorinated Solvents (Dichloromethane)

    • Apolar Solvents (Hexane)

Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifugation can be employed.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Filter the extracted supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or g/L.

Diagram: Experimental Workflow for Equilibrium Solubility Determination

A Add Excess Solute to Solvent B Equilibrate (24-48h at 25°C) A->B C Phase Separation (Settle/Centrifuge) B->C D Extract & Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: Shake-flask method workflow for solubility determination.

Anticipated Solubility Profile

Based on the molecular structure and theoretical principles, the following solubility profile is anticipated. This should be confirmed by experimental data as outlined in Section 3.0.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetoneHighThe polarity of acetone will interact well with the nitro and fluoro groups.
Tetrahydrofuran (THF)HighSimilar to acetone, THF's polarity will facilitate dissolution.
Polar Protic MethanolModerate to HighCapable of hydrogen bonding, which can interact with the oxygen atoms of the nitro and ester groups.
EthanolModerate to HighSimilar to methanol, with slightly lower polarity.
Moderate Polarity Ethyl AcetateModerateAs an ester, it shares structural similarity with the solute, following the "like dissolves like" principle.
DichloromethaneModerateIts moderate polarity can solvate both the polar and nonpolar regions of the molecule.
Nonpolar Aromatic TolueneLow to ModerateThe aromatic ring of toluene will interact with the benzene ring of the solute via π-stacking.
Nonpolar Aliphatic HexaneLowThe significant difference in polarity between hexane and the solute will result in poor solubility.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide provides a robust framework for both understanding and experimentally determining its solubility profile. The anticipated high solubility in polar aprotic solvents and moderate solubility in polar protic and moderately polar solvents provides a strong starting point for solvent selection in synthetic and formulation processes. Empirical verification through the detailed protocols herein is essential for precise process optimization.

References

Molecular weight and formula of Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-Fluoro-4-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a critical fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern—featuring an electron-withdrawing nitro group and a fluorine atom on the aromatic ring—imparts specific reactivity that is highly advantageous for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, key applications, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Physicochemical and Structural Properties

This compound is an organic compound whose structural and chemical identity is well-defined.[1][2][3] The presence of the fluorine atom and the nitro group significantly influences its electronic properties and reactivity, making it a versatile intermediate.

Key quantitative data are summarized in the table below for efficient reference.

PropertyValueSource(s)
Chemical Formula C₉H₈FNO₄[1][2][3]
Molecular Weight 213.16 g/mol [1][2][3]
Exact Mass 213.043732 Da[3]
CAS Number 914347-91-4[2][4]
Appearance Varies; often a solid at room temperature[4]
Storage Sealed in dry, room temperature conditions[4]

Synthesis and Purification Protocol

The most common and reliable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-Fluoro-4-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is efficient and scalable.

Causality of Experimental Design

The selection of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the nucleophilic attack by the weakly nucleophilic ethanol. The reaction is refluxed to overcome the activation energy barrier and drive the equilibrium towards the product, as esterification is a reversible process. An excess of ethanol is often used to further shift the equilibrium according to Le Châtelier's principle.

Synthesis Workflow Diagram

The overall process from the precursor acid to the final purified ester is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 3-Fluoro-4-nitrobenzoic Acid + Absolute Ethanol B Add conc. H₂SO₄ (catalyst) A->B C Reflux for 3-8 hours B->C D Evaporate excess Ethanol C->D Reaction complete E Dilute with Water D->E F Extract with Ethyl Acetate E->F G Dry organic layer (e.g., MgSO₄) F->G H Solvent removal under reduced pressure G->H I Crude Product H->I J Column Chromatography or Recrystallization I->J Purify K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar nitrobenzoate esters.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of acid).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq.) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, reduce the volume of ethanol using a rotary evaporator.

  • Aqueous Work-up: Dilute the residue with cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.[7]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. Spectroscopic methods provide definitive structural information.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The aromatic signals will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for the ethyl ester carbons, the aromatic carbons, and the carbonyl carbon. The aromatic carbon signals will be split due to C-F coupling.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.16.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-F bond vibrations.[8]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The fluorine atom and nitro group are key functional handles that can be manipulated for molecular elaboration.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The fluoro-nitro aromatic motif is a common feature in many modern pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[9] This compound serves as a starting material for synthesizing complex heterocyclic structures like benzimidazoles, which are known to have a wide range of biological activities.[5][10]

  • Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the fluorine atom is not in an ortho or para position to the nitro group to be maximally activated, the overall electron-deficient nature of the ring facilitates SₙAr reactions, allowing for the introduction of various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a powerful nucleophile and a key precursor for forming amides, sulfonamides, and for constructing heterocyclic rings, further expanding the synthetic possibilities.[11]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety dataset for this exact isomer is not as prevalent as for its 4-fluoro-3-nitro isomer, general precautions for nitroaromatic compounds should be strictly followed.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14][15] After handling, wash hands thoroughly.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[4]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established synthetic utility. Its strategic combination of an ester, a fluorine atom, and a transformable nitro group makes it an indispensable building block for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe application in advanced research and development projects.

References

An In-depth Technical Guide to Aromatic Compounds with the Molecular Formula C9H8FNO4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of aromatic compounds corresponding to the molecular formula C9H8FNO4. Rather than a generic overview, we will delve into the specific isomers of this formula, with a primary focus on a key compound utilized in contemporary research and development: Methyl 4-fluoro-3-nitrobenzoate . This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them.

The Isomeric Landscape of C9H8FNO4

The molecular formula C9H8FNO4 suggests a disubstituted benzene ring with additional functional groups. Aromatic compounds are defined by their cyclic, conjugated structure, often typified by benzene.[1][2] The IUPAC (International Union of Pure and Applied Chemistry) provides systematic rules for naming these complex structures, ensuring clarity and precision in scientific communication.[3][4] For the formula C9H8FNO4, several structural isomers exist, each with a unique IUPAC name and distinct chemical properties. Some of the notable isomers include:

  • Methyl 2-fluoro-3-nitrobenzoate [5][6]

  • Methyl 2-fluoro-4-nitrobenzoate [7]

  • Methyl 2-fluoro-5-nitrobenzoate [8][9][10][11]

  • Methyl 3-fluoro-2-nitrobenzoate [12]

  • Methyl 3-fluoro-4-nitrobenzoate [13][14][15]

  • Methyl 4-fluoro-2-nitrobenzoate [16][17]

  • Methyl 4-fluoro-3-nitrobenzoate [18][19][20][21][22][23][24]

  • Methyl 5-fluoro-2-nitrobenzoate [25][26][27]

  • N-(3-Fluoro-4-nitrophenyl)acetamide [28][29]

  • N-(4-Fluoro-3-nitrophenyl)acetamide [30][31]

This guide will now focus on Methyl 4-fluoro-3-nitrobenzoate as a representative and synthetically valuable member of this isomeric group.

In-Depth Analysis: Methyl 4-fluoro-3-nitrobenzoate

Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9) is a key intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.[22][24] Its structure incorporates a benzene ring substituted with a fluorine atom, a nitro group, and a methyl ester group, providing multiple reactive sites for chemical modification.

Chemical Structure and Physicochemical Properties

The arrangement of the substituents on the benzene ring dictates the compound's reactivity. The electron-withdrawing nature of the nitro group and the fluorine atom deactivates the aromatic ring towards electrophilic substitution, while the ester group provides a handle for various chemical transformations.

PropertyValueSource(s)
IUPAC Name methyl 4-fluoro-3-nitrobenzoate[18][23]
CAS Number 329-59-9[18][19][20][24]
Molecular Formula C8H6FNO4[19][20][21]
Molecular Weight 199.14 g/mol [19][21]
Appearance White to yellow crystalline solid[18][21]
Melting Point 56-59 °C[21][22]
Boiling Point 299 °C[21]
Solubility Soluble in ethanol, ether, and methanol; Insoluble in water.[22][23][24]
Synthesis of Methyl 4-fluoro-3-nitrobenzoate

The synthesis of Methyl 4-fluoro-3-nitrobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This process is a cornerstone of organic synthesis, and its efficiency relies on driving the equilibrium towards the product.

This protocol describes a standard laboratory procedure for the synthesis of Methyl 4-fluoro-3-nitrobenzoate. The causality behind the choice of reagents is to ensure a high-yield conversion of the carboxylic acid to its methyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents). The excess methanol serves as both a solvent and a reagent, pushing the reaction equilibrium towards the ester product according to Le Chatelier's principle.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2), to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine to remove any remaining impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure Methyl 4-fluoro-3-nitrobenzoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-Fluoro-3-nitrobenzoic Acid reflux Reflux (4-16h) reactant1->reflux reactant2 Methanol (excess) reactant2->reflux catalyst H2SO4 (catalyst) catalyst->reflux workup Neutralization & Extraction reflux->workup purification Drying & Purification workup->purification product Methyl 4-fluoro-3-nitrobenzoate purification->product

Caption: Synthesis workflow for Methyl 4-fluoro-3-nitrobenzoate.

Applications in Research and Drug Development

Methyl 4-fluoro-3-nitrobenzoate is a versatile building block due to its multiple functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule.

One notable application is in the synthesis of kinase inhibitors. The fluoronitrobenzoate core can be elaborated into more complex heterocyclic systems that are central to the structure of many targeted therapies in oncology. For instance, it is used in the preparation of dimethyl 3-nitro-3',4-oxydibenzoate through reaction with 3-hydroxy-benzoic acid methyl ester.[22]

Applications cluster_transformations Key Chemical Transformations cluster_intermediates Resulting Intermediates cluster_final_applications Final Applications start Methyl 4-fluoro-3-nitrobenzoate reduction Reduction of Nitro Group (e.g., with SnCl2, H2) start->reduction hydrolysis Ester Hydrolysis (e.g., with LiOH, NaOH) start->hydrolysis nucleophilic_sub Nucleophilic Aromatic Substitution start->nucleophilic_sub amine Methyl 3-amino-4-fluorobenzoate reduction->amine acid 4-Fluoro-3-nitrobenzoic acid hydrolysis->acid substituted_prod Substituted Aromatic Products nucleophilic_sub->substituted_prod pharma Pharmaceuticals (e.g., Kinase Inhibitors) amine->pharma agro Agrochemicals acid->agro materials Advanced Materials substituted_prod->materials

Caption: Application pathways of Methyl 4-fluoro-3-nitrobenzoate.

A Note on Other Isomers: N-(4-fluoro-3-nitrophenyl)acetamide

To provide a broader context, it is worthwhile to briefly consider another isomer, N-(4-fluoro-3-nitrophenyl)acetamide (CAS No. 351-32-6).[30] This compound is an acetamide derivative and is also used as an intermediate in organic synthesis.[32] Its synthesis typically involves the acetylation of 4-fluoro-3-nitroaniline.[31][32] The presence of the amide group in place of the methyl ester offers different opportunities for chemical derivatization, highlighting the importance of isomeric structure in determining the synthetic utility of a chemical compound. Recent studies have explored its potential antibacterial activity against Klebsiella pneumoniae.[32]

Conclusion

The molecular formula C9H8FNO4 represents a family of aromatic compounds with significant potential in research and development. This guide has provided an in-depth look at one of its key isomers, Methyl 4-fluoro-3-nitrobenzoate, covering its synthesis, properties, and applications. By understanding the underlying principles of its chemistry, researchers can more effectively utilize this and related compounds in the design and synthesis of novel molecules with desired biological and material properties.

References

Stability and storage conditions for Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-Fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in modern medicinal chemistry and organic synthesis. Its utility stems from the unique electronic properties conferred by its substituents on the benzene ring: an electron-withdrawing nitro group, a reactive ester functional group, and a fluorine atom that can modulate physicochemical properties or serve as a handle for further functionalization. As with any reactive intermediate, understanding its stability and requisite storage conditions is paramount to ensuring the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and field-proven storage and handling protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and storage.

PropertyValueSource(s)
CAS Number 914347-91-4[1][2]
Molecular Formula C₉H₈FNO₄[2]
Molecular Weight 213.17 g/mol [2]
Appearance White to Orange to Yellow-brown Solid or Liquid[2]
Storage Temperature Room Temperature[1][2]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by the interplay of its three primary functional regions: the ethyl ester, the nitro group, and the fluorine substituent on the aromatic ring. While the compound is generally stable under standard ambient conditions, certain environmental factors can promote degradation.[3]

Key Factors Influencing Stability:
  • pH and Moisture: The ethyl ester linkage is susceptible to hydrolysis, a reaction catalyzed by both acidic and, more significantly, basic conditions. The presence of water will facilitate this process, leading to the formation of 3-fluoro-4-nitrobenzoic acid and ethanol. This is the most common degradation pathway under ambient storage if the compound is exposed to humidity.

  • Reducing Agents: The nitro group is susceptible to reduction, which can be initiated by various chemical reagents or even certain metallic impurities. This can lead to the formation of corresponding nitroso, hydroxylamino, or amino compounds, fundamentally altering the molecule's reactivity and electronic properties.

  • Nucleophiles: The fluorine atom, activated by the electron-withdrawing nitro group para to it, is susceptible to nucleophilic aromatic substitution (SNAr). While this is a synthetically useful reaction, unintended exposure to strong nucleophiles during storage or in a formulated mixture can lead to degradation.[4]

  • Light and Temperature: While many nitroaromatic compounds are sensitive to light, specific photostability data for this compound is not widely published. However, as a best practice for nitroaromatic compounds, protection from light is recommended to prevent potential photodecomposition. Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis.

Potential Degradation Pathways Diagram

The following diagram illustrates the primary potential degradation routes for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is critical. The following recommendations are based on the compound's chemical properties and information from safety data sheets.

Storage Conditions Summary
ParameterRecommendationRationaleSource(s)
Temperature Room Temperature (15-25°C)Prevents acceleration of degradation reactions.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) in a tightly sealed container.Minimizes exposure to moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[3][5][6]
Light Store in a dark place or in an amber vial.Protects against potential photodecomposition common to nitroaromatic compounds.[7]
Incompatibilities Store away from strong bases, strong oxidizing agents, and strong reducing agents.Prevents base-catalyzed hydrolysis, oxidation, and reduction of the nitro group.[5][8]
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][9]

  • Dispensing: When dispensing the material, work quickly to minimize exposure to atmospheric moisture. Use clean, dry spatulas and glassware. For frequent use, consider aliquoting the material into smaller, single-use vials to maintain the integrity of the bulk stock.

Protocol: Forced Degradation Study for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter during storage. The results are invaluable for identifying degradation products, developing stability-indicating analytical methods, and predicting shelf-life.

Experimental Workflow for Stability Testing

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare stock solution of This compound in Acetonitrile B Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Aliquot C Basic Hydrolysis (e.g., 0.1M NaOH, RT) A->C Aliquot D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D Aliquot E Thermal Stress (Solid, 80°C) A->E Aliquot F Photolytic Stress (Solution, UV/Vis light) A->F Aliquot G Control Sample (No stress, protected) A->G Aliquot H Neutralize samples (if necessary) and dilute B->H C->H D->H E->H F->H G->H I Analyze all samples by RP-HPLC with PDA detector H->I J Compare chromatograms: - Identify degradation peaks - Calculate % degradation - Assess peak purity I->J

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and monitor at time points (e.g., 1, 4, 8, 24 hours), as this degradation is often rapid.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Then, dissolve to the target concentration for analysis.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control solution, by a reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector.

    • Exemplary HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Acetonitrile and Water

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products.

    • The PDA detector will help in assessing the peak purity of the parent compound peak under each stress condition.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

Conclusion

This compound is a robust chemical intermediate when stored and handled correctly. Its primary vulnerabilities are hydrolysis, particularly under basic conditions, and potential reduction of the nitro group. By adhering to the recommended storage conditions—specifically, keeping the compound in a tightly sealed container, in a dry and dark environment, and away from incompatible chemicals—researchers can ensure its stability and the reliability of their scientific work. The provided stability testing protocol offers a framework for validating its integrity and for developing analytical methods for quality control in drug development and manufacturing processes.

References

Methodological & Application

The Strategic Utility of Ethyl 3-Fluoro-4-nitrobenzoate in Modern Benzimidazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzimidazole Scaffold and the Role of Fluorinated Precursors

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The continued exploration of novel synthetic routes to access functionally diverse benzimidazoles is therefore a cornerstone of modern drug discovery. The incorporation of fluorine into these scaffolds has been shown to significantly enhance their biological activities.[2][3][4] This is attributed to fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, which can improve metabolic stability and binding affinity.[3][4]

This application note provides a detailed guide to the use of Ethyl 3-Fluoro-4-nitrobenzoate as a strategic precursor in the synthesis of benzimidazole derivatives. We will delve into the mechanistic rationale behind its application, provide detailed experimental protocols, and discuss the advantages this methodology offers to researchers in the field.

Mechanistic Insights: A Two-Step, One-Pot Transformation

The synthesis of benzimidazoles from this compound and an o-phenylenediamine proceeds via a sequential nucleophilic aromatic substitution (SNAr) and reductive cyclization. This transformation can often be accomplished in a "one-pot" manner, enhancing efficiency and reducing purification steps.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electron-deficient aromatic ring of this compound. The position of attack is directed by the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic substitution.

A key aspect of this reaction is the role of the fluorine atom as an excellent leaving group in SNAr reactions. While counterintuitive from the perspective of SN1 and SN2 reactions where iodide and bromide are superior leaving groups, in SNAr the rate-determining step is the initial nucleophilic addition to form a stabilized carbanionic intermediate (a Meisenheimer complex).[5] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction rate.[5]

Step 2: Reductive Cyclization

Following the SNAr reaction, the resulting intermediate, an N-(2-aminoaryl)-3-fluoro-4-nitrobenzoate derivative, undergoes a reductive cyclization. The nitro group is reduced to an amine in the presence of a suitable reducing agent, such as sodium dithionite (Na2S2O4) or catalytic hydrogenation.[6][7] The newly formed diamine then undergoes an intramolecular cyclization with the adjacent ester functionality to form the benzimidazole ring. This cyclization is often promoted by heat or acid catalysis.

Visualizing the Reaction Pathway

The overall transformation can be visualized as a streamlined process leading to the formation of the benzimidazole core.

Benzimidazole_Synthesis A This compound + o-Phenylenediamine B Nucleophilic Aromatic Substitution (SNAr) A->B Base, Solvent C Intermediate: N-(2-aminoaryl)-4-nitrobenzoate derivative B->C Formation of Meisenheimer Complex D Reductive Cyclization C->D Reducing Agent (e.g., Na2S2O4) E Benzimidazole Product D->E Intramolecular Condensation

Caption: Workflow for Benzimidazole Synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of benzimidazoles using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol outlines a one-pot procedure involving an initial SNAr reaction followed by reductive cyclization.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
This compound≥98%Sigma-Aldrich
o-Phenylenediamine (or derivative)≥98%Acros Organics
Sodium Dithionite (Na2S2O4)≥85%Fisher Scientific
Ethanol (EtOH)AnhydrousVWR Chemicals
WaterDeionizedIn-house
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Potassium Carbonate (K2CO3)≥99%J.T. Baker

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) and the corresponding o-phenylenediamine (1.1 eq.) in a mixture of ethanol and water (2:1 v/v, 20 mL per gram of starting material).

  • Nucleophilic Aromatic Substitution: Add potassium carbonate (2.0 eq.) to the mixture. Heat the reaction to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reductive Cyclization: Once the SNAr reaction is complete (as indicated by TLC), cool the reaction mixture to 60 °C. Cautiously add sodium dithionite (3.0-4.0 eq.) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction Completion: After the addition of sodium dithionite is complete, heat the mixture back to reflux and stir for an additional 2-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the crude benzimidazole product should form. Filter the solid and wash with cold water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Expected Yields and Characterization

The yields of the benzimidazole products are typically in the range of 60-85%, depending on the specific substrates used. The final products should be characterized by standard analytical techniques to confirm their identity and purity.

Analysis TechniqueExpected Observations
¹H NMR Disappearance of the signals corresponding to the starting materials. Appearance of characteristic aromatic and, if applicable, alkyl protons of the benzimidazole product. A broad singlet for the N-H proton.
¹³C NMR Appearance of a signal for the C2 carbon of the benzimidazole ring (typically in the range of 140-155 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the desired benzimidazole product.
Melting Point A sharp melting point, indicating the purity of the compound.

Troubleshooting and Key Considerations

  • Incomplete SNAr Reaction: If the initial substitution reaction is sluggish, consider using a more polar aprotic solvent such as DMF or DMSO. Increasing the reaction temperature or using a stronger base (e.g., sodium hydride, with appropriate safety precautions) may also be beneficial.

  • Incomplete Reductive Cyclization: Ensure that a sufficient excess of the reducing agent is used. The quality of the sodium dithionite is crucial, as it can degrade upon storage.

  • Side Reactions: In some cases, over-reduction of the ester functionality may occur. Careful control of the reaction temperature and the amount of reducing agent can minimize this.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of a wide range of benzimidazole derivatives. The underlying principles of nucleophilic aromatic substitution, facilitated by the activating nitro group and the excellent leaving group ability of fluorine, coupled with a robust reductive cyclization, make this a valuable methodology for researchers in drug discovery and medicinal chemistry. The ability to perform this transformation in a one-pot fashion further enhances its appeal by improving operational simplicity and overall efficiency.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Ethyl 3-Fluoro-4-nitrobenzoate in Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and amino functionalities into aromatic scaffolds is a cornerstone of molecular design. This compound has emerged as a highly valuable and versatile building block for achieving this. Its chemical architecture, featuring a nitro group para to a fluorine atom, renders the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). The fluorine atom, due to its high electronegativity, activates the ipso-carbon towards nucleophilic attack, making it an excellent leaving group in this context.[1] This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound in SNAr reactions, complete with detailed experimental protocols.

Understanding the Reactivity of this compound

The reactivity of this compound in SNAr reactions is dictated by the electronic properties of the substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, is crucial for the stabilization of the Meisenheimer complex, the key intermediate in the SNAr mechanism. This stabilization lowers the activation energy of the nucleophilic addition step, which is typically the rate-determining step of the reaction.

The general mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Synthesis of the Starting Material: this compound

A reliable supply of high-purity starting material is paramount for reproducible synthetic results. This compound can be readily prepared via Fischer esterification of 3-fluoro-4-nitrobenzoic acid.

Protocol 1: Synthesis of this compound

This protocol outlines the straightforward esterification of 3-fluoro-4-nitrobenzoic acid.

Materials:

  • 3-Fluoro-4-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 10 g of 3-fluoro-4-nitrobenzoic acid in 50 ml of ethanol, add 2 ml of concentrated sulfuric acid.

  • Reflux the mixture for three hours.

  • Pour the cooled mixture into water with stirring.

  • Filter the solid product, wash with water, and dry to obtain Ethyl 3-nitro-4-fluoro-benzoate.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.

Application Notes: SNAr Reactions with Various Nucleophiles

The activated nature of this compound allows for its reaction with a wide array of nucleophiles, including amines, thiols, and alkoxides. The choice of reaction conditions, particularly the solvent and base, is critical for achieving high yields and purity.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for introducing substituted amino groups at the 4-position. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cationic species and promote the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to scavenge the HF generated during the reaction.

Reaction with Thiol Nucleophiles

Thiolates, generated in situ from thiols and a base, are excellent nucleophiles for SNAr reactions. Anhydrous conditions are often preferred to prevent hydrolysis of the ester and to ensure the full efficacy of the base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used bases to deprotonate the thiol.

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide or sodium ethoxide, readily displace the fluoride to form the corresponding ether linkage. The reactions are typically conducted in the corresponding alcohol as the solvent or in a polar aprotic solvent.

Experimental Protocols for SNAr Reactions

The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile used.

Protocol 2: General Procedure for Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol is adapted from a similar reaction with a related substrate and serves as a robust starting point.

Materials:

  • This compound

  • Morpholine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol provides a general method for the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Slowly add the thiol (1.1 eq) to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 4: General Procedure for Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of ether derivatives.

Materials:

  • This compound

  • Sodium methoxide (or other sodium alkoxide)

  • Methanol (or the corresponding alcohol) or anhydrous DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in methanol or anhydrous DMF.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Stir the reaction at room temperature or heat to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following table summarizes the expected products from the SNAr reactions of this compound with various nucleophiles. Note: Yields are highly dependent on the specific nucleophile and reaction conditions and should be optimized.

NucleophileProductExpected Product Class
Primary/Secondary Amine (R₂NH)Ethyl 4-(dialkylamino)-3-nitrobenzoate4-Amino-3-nitrobenzoate derivative
Thiol (RSH)Ethyl 4-(alkylthio)-3-nitrobenzoate4-Thioether-3-nitrobenzoate derivative
Alkoxide (RO⁻)Ethyl 4-alkoxy-3-nitrobenzoate4-Alkoxy-3-nitrobenzoate derivative

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Products Substituted Product + F⁻ Meisenheimer->Products Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Nucleophile, Base, Solvent B Heat and Stir (Monitor by TLC) A->B C Quench Reaction B->C D Liquid-Liquid Extraction C->D E Dry Organic Layer D->E F Concentrate in vacuo E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for SNAr reactions.

Conclusion

This compound is a powerful and versatile substrate for nucleophilic aromatic substitution reactions, providing access to a diverse range of substituted aromatic compounds. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in their drug discovery and materials science endeavors. Careful consideration of the nucleophile, solvent, and base, coupled with diligent reaction monitoring, will enable the successful synthesis of a wide array of functionalized molecules.

References

The Strategic Utility of Ethyl 3-Fluoro-4-nitrobenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & In-Depth Protocol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic frameworks is paramount. Ethyl 3-fluoro-4-nitrobenzoate has emerged as a versatile and highly valuable precursor for the synthesis of a range of heterocyclic compounds, particularly those containing fused benzene rings such as benzimidazoles and quinoxalinones. The strategic positioning of the fluoro and nitro substituents on the phenyl ring orchestrates a predictable and efficient reaction cascade, making this reagent a cornerstone for building complex molecular architectures.

The electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation renders the fluorine atom an excellent leaving group, facilitating its displacement by a variety of nucleophiles. This initial substitution is often the gateway to subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This application note provides a detailed exploration of the synthetic pathways leveraging this compound, complete with in-depth protocols and mechanistic insights.

I. The Chemical Rationale: Why this compound is an Ideal Precursor

The synthetic utility of this compound is rooted in the synergistic interplay of its functional groups. The potent electron-withdrawing capacity of the nitro group via both resonance and inductive effects creates a significant partial positive charge on the carbon atom bearing the fluorine. This electronic deficit makes this position highly susceptible to attack by nucleophiles.

Furthermore, the fluorine atom, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step in this type of reaction is the initial nucleophilic attack and the formation of the resonance-stabilized Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon center it is attached to, thereby accelerating the reaction.[1][2]

Following the SNAr reaction, the nitro group plays a second crucial role. It can be readily reduced to an amino group under various conditions. This newly formed amine, positioned ortho to the substituent introduced in the SNAr step, is perfectly poised for intramolecular cyclization, leading to the formation of five- or six-membered heterocyclic rings.

II. Synthesis of Benzimidazole-5-carboxylates: A Two-Step, One-Pot Approach

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals due to their wide range of biological activities. The following protocol outlines a highly efficient one-pot synthesis of ethyl 1,2-disubstituted-1H-benzo[d]imidazole-5-carboxylates from Ethyl 4-fluoro-3-nitrobenzoate.

Reaction Scheme:

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Cyclization EFNB Ethyl 4-fluoro-3-nitrobenzoate Intermediate1 Ethyl 4-(2-aminoanilino)-3-nitrobenzoate EFNB->Intermediate1 + OPD o-Phenylenediamine OPD->Intermediate1 + Benzimidazole Ethyl 2-substituted-1H-benzo[d]imidazole-5-carboxylate Intermediate1->Benzimidazole + Aldehyde Aldehyde (RCHO) Aldehyde->Benzimidazole + Reducer Na2S2O4 Reducer->Benzimidazole

Caption: Overall workflow for the synthesis of benzimidazole-5-carboxylates.

Detailed Protocol: One-Pot Synthesis of Ethyl 2-aryl-1H-benzo[d]imidazole-5-carboxylates

This protocol is adapted from a similar synthesis utilizing a related precursor and provides a robust method for the synthesis of a library of benzimidazole derivatives.[3][4]

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • o-Phenylenediamine

  • Aromatic aldehyde of choice (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.), o-phenylenediamine (1.1 eq.), and the desired aromatic aldehyde (1.1 eq.).

  • Solvent Addition: Add a sufficient volume of DMSO to dissolve the reactants.

  • Initiation of Reductive Cyclization: To the stirred solution, add sodium dithionite (4.0 eq.) portion-wise. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

  • Product Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure ethyl 2-aryl-1H-benzo[d]imidazole-5-carboxylate.

Mechanism of Reductive Cyclization

The one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes using sodium dithionite is a powerful transformation.[5][6] The reaction proceeds through a tandem reduction-condensation-cyclization-aromatization sequence.

Caption: Mechanism of one-pot reductive cyclization for benzimidazole synthesis.

III. Synthesis of Quinoxalinone Derivatives

Quinoxalinones are another class of heterocyclic compounds with significant biological activities. This compound can be strategically converted to a diamine intermediate, which can then be used to construct the quinoxalinone scaffold.

Synthetic Strategy

The synthesis of quinoxalinones from this compound involves a three-step process:

  • Nucleophilic Aromatic Substitution: Reaction with an amine to introduce a nitrogen substituent.

  • Nitro Group Reduction: Reduction of the nitro group to an amine, generating an o-phenylenediamine derivative.

  • Cyclocondensation: Reaction of the o-phenylenediamine with an appropriate C2 synthon to form the quinoxalinone ring.

Protocol for the Synthesis of Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

This protocol details the synthesis of a quinoxaline-2,3-dione, a common quinoxalinone core.

Step 1: Synthesis of Ethyl 4-amino-3-nitrobenzoate

This step involves the nucleophilic substitution of the fluorine atom with ammonia.

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a sealed vessel, dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.) in ethanol.

  • Add concentrated aqueous ammonia (excess) to the solution.

  • Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of Ethyl 3,4-diaminobenzoate

The nitro group of Ethyl 4-amino-3-nitrobenzoate is reduced to an amine.

Materials:

  • Ethyl 4-amino-3-nitrobenzoate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend Ethyl 4-amino-3-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude Ethyl 3,4-diaminobenzoate, which can often be used in the next step without further purification.

Step 3: Synthesis of Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

The final step is the cyclocondensation with diethyl oxalate.[7][8]

Materials:

  • Ethyl 3,4-diaminobenzoate

  • Diethyl oxalate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3,4-diaminobenzoate (1.0 eq.) in ethanol.

  • Add diethyl oxalate (1.1 eq.) to the solution.

  • Heat the mixture to reflux for 4-6 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield the pure Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Reaction Scheme for Quinoxaline-2,3-dione Synthesis

Start Ethyl 3,4-diaminobenzoate Addition Nucleophilic Acyl Substitution Start->Addition + DEO Diethyl oxalate DEO->Addition Intermediate1 Amide Intermediate Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Elimination Elimination of Ethanol Intermediate2->Elimination - 2 EtOH Product Ethyl Quinoxaline-2,3-dione-6-carboxylate Elimination->Product

Caption: Cyclocondensation mechanism for quinoxaline-2,3-dione formation.

IV. Data Summary and Key Parameters

Heterocycle ClassKey IntermediateC2 SynthonKey ReactionTypical Conditions
BenzimidazoleEthyl 4-(2-aminoanilino)-3-nitrobenzoateAromatic AldehydeOne-pot Reductive CyclizationNa₂S₂O₄, DMSO, 90-100 °C
QuinoxalinoneEthyl 3,4-diaminobenzoateDiethyl oxalateCyclocondensationReflux in Ethanol

V. Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique electronic properties allow for a controlled and efficient two-stage reaction sequence involving nucleophilic aromatic substitution followed by reductive cyclization. The protocols detailed in this application note provide a solid foundation for researchers to access a wide array of substituted benzimidazoles and quinoxalinones. The ability to readily introduce diversity through the choice of nucleophile and C2 synthon makes this precursor an invaluable tool in the quest for novel therapeutic agents.

VI. References

  • BenchChem (2025). Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxalate. --INVALID-LINK--

  • BenchChem (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones. --INVALID-LINK--

  • MDPI (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 59-63. --INVALID-LINK--

  • Kumar, V., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. --INVALID-LINK--

  • MDPI (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. --INVALID-LINK--

  • PubMed (2010). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. --INVALID-LINK--

  • Organic Chemistry Portal (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. --INVALID-LINK--

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. --INVALID-LINK--

  • Royal Society of Chemistry (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. --INVALID-LINK--

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. --INVALID-LINK--

  • YouTube (2019). Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • Ingale, S. S., et al. (2010). Synthesis and Biological Evaluation of Some 4-Substituted Quinoxalinones. Asian Journal of Chemistry, 22(5), 3797-3802.

  • Indian Academy of Sciences (2014). An efficient domino one-pot synthesis of novel spirofuran-indenoquinoxalines by vinyltriphenylphosphonium salts. Journal of Chemical Sciences, 126(3), 691-698. --INVALID-LINK--

  • BenchChem (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. --INVALID-LINK--

References

Application Notes and Protocols: Ethyl 3-Fluoro-4-nitrobenzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently exhibit enhanced metabolic stability, improved membrane permeability, and modulated bioactivity.[1] Ethyl 3-Fluoro-4-nitrobenzoate has emerged as a particularly valuable building block due to its trifunctional nature: a nucleophilic aromatic substitution (SNAr) susceptible fluorine, a versatile nitro group amenable to reduction, and a readily modifiable ethyl ester. This guide provides an in-depth analysis of the core reactivity of this compound, supported by detailed, field-proven experimental protocols. We aim to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this reagent in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 914347-91-4[2]
Molecular Formula C₉H₈FNO₄[3]
Molecular Weight 213.16 g/mol [3]
Appearance Not specified; related compounds are yellow oils or colorless crystals.[3][4]
Synonyms Ethyl 3-fluoro-4-nitro-benzoate[2]
Safety and Handling
  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.

  • Hazards: Based on analogous compounds, it may cause skin and serious eye irritation, and may cause respiratory irritation.[5][7] Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store away from strong oxidizing agents and bases.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by three primary reactive sites. The strategic manipulation of these sites allows for the divergent synthesis of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) at C-3

The fluorine atom at the C-3 position is activated towards nucleophilic attack by the potent electron-withdrawing effect of the nitro group at the para-position (C-4). This activation is critical for the formation of C-N, C-O, and C-S bonds, which are prevalent in pharmacologically active molecules. The reaction proceeds through a resonance-stabilized Meisenheimer complex, an essential feature of the addition-elimination mechanism.[8]

Note: The DOT script above is a template. Actual chemical structures would be represented by images in a real-world application.

Caption: General mechanism for SNAr reactions.

Reduction of the Nitro Group

The transformation of the nitro group into a primary amine (aniline) is a pivotal step in medicinal chemistry, unlocking a wealth of subsequent reactions. The resulting aniline moiety is a precursor to amides, sulfonamides, ureas, and various heterocyclic ring systems. A variety of reagents can achieve this reduction, with chemoselectivity being a key consideration.[9]

Nitro_Reduction_Pathway Start Ethyl 3-Substituted-4-nitrobenzoate Aniline Ethyl 3-Substituted-4-aminobenzoate Start->Aniline [Reduction] (e.g., SnCl₂, H₂, Pd/C) Amide Amide Derivatives Aniline->Amide RCOCl Sulfonamide Sulfonamide Derivatives Aniline->Sulfonamide RSO₂Cl Heterocycle Heterocycles (e.g., Benzimidazoles) Aniline->Heterocycle Cyclization Precursors

Caption: Synthetic pathways following nitro group reduction.

Saponification of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a third orthogonal handle for molecular elaboration. This transformation is typically achieved under basic conditions (saponification). The resulting carboxylic acid is a versatile functional group, most commonly used in amide bond formation via coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of this compound

This procedure is adapted from the well-established Fischer esterification method used for analogous compounds.[3][4]

  • Materials:

    • 3-Fluoro-4-nitrobenzoic acid (1.0 eq)

    • Absolute ethanol (10-20 volumes)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic, ~0.1 eq)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-4-nitrobenzoic acid (e.g., 5.0 g, 27.0 mmol).

    • Add absolute ethanol (e.g., 50 mL) and stir to dissolve.

    • Carefully add concentrated H₂SO₄ (e.g., 0.25 mL) to the solution.

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL).

    • Carefully transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for SNAr with a Primary/Secondary Amine

This protocol provides a general method for displacing the fluoride with an amine nucleophile.[8]

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.0 g, 4.69 mmol) in anhydrous DMF (e.g., 10 mL).

    • Add the amine nucleophile (e.g., 1.2 eq, 5.63 mmol) followed by the base (e.g., K₂CO₃, 2.5 eq, 11.7 mmol).

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (e.g., 100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (3 x 25 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Table 2: SNAr Reaction Conditions - Example Data

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF604>90
AnilineDIPEADMSO801275-85
BenzylamineK₂CO₃DMF256>95
Protocol 3: Reduction of the Nitro Group using Tin(II) Chloride

This method is effective for reducing aromatic nitro groups in the presence of other reducible functional groups like esters.[10]

  • Materials:

    • Ethyl 3-substituted-4-nitrobenzoate (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

    • Ethanol or Ethyl Acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • 1 M Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the nitroaromatic compound (e.g., 1.0 g, ~4.0 mmol) in ethanol (e.g., 20 mL) in a round-bottom flask.

    • Add SnCl₂·2H₂O (e.g., 4.5 g, 20 mmol, 5.0 eq) in one portion.

    • Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 1-3 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Slowly add saturated NaHCO₃ solution and then 1 M NaOH solution to basify the mixture to a pH > 8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline product.

Application Workflow: Synthesis of a Benzimidazole Scaffold

To demonstrate the power of this building block, the following workflow outlines a hypothetical synthesis of a 2-substituted benzimidazole, a privileged scaffold in medicinal chemistry.[3]

Workflow Start This compound SNAr Ethyl 3-(Alkylamino)-4-nitrobenzoate Start->SNAr 1. R-NH₂ K₂CO₃, DMF Reduction Ethyl 3-(Alkylamino)-4-aminobenzoate SNAr->Reduction 2. SnCl₂·2H₂O EtOH, Reflux Saponification 3-(Alkylamino)-4-aminobenzoic acid Reduction->Saponification 3. NaOH (aq) MeOH, Δ Cyclization Substituted Benzimidazole-5-carboxylic acid Saponification->Cyclization 4. R'-CHO, Na₂S₂O₅ or R'-COOH, PPA Final Amide Library (Medicinal Chemistry Targets) Cyclization->Final 5. Amine Coupling (EDC, HOBt)

Caption: Multi-step synthetic workflow to a benzimidazole scaffold.

This sequence demonstrates a logical progression:

  • SNAr Reaction: Introduction of a diversity element (R-group) via an amine nucleophile.

  • Nitro Reduction: Formation of the key di-amino intermediate.

  • Saponification: Hydrolysis of the ester to the carboxylic acid.

  • Cyclization: Condensation with an aldehyde or carboxylic acid to form the benzimidazole ring.

  • Amide Coupling: Further diversification at the C-5 position to generate a library of potential drug candidates.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its well-defined reactivity allows for sequential and controlled functionalization at three distinct points on the molecule. By mastering the SNAr, nitro reduction, and ester hydrolysis reactions, drug discovery teams can rapidly access a diverse range of complex aromatic and heterocyclic compounds. The protocols and strategies outlined in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this valuable reagent.

References

The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Ethyl 3-Fluoro-4-nitrobenzoate

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, featuring a fluorine atom and a nitro group positioned ortho to each other on a benzoate scaffold, presents both challenges and opportunities for synthetic chemists. The judicious incorporation of fluorine into drug candidates can profoundly influence metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group, a powerful electron-withdrawing moiety, not only modulates the electronic properties of the molecule but also serves as a versatile synthetic handle for further transformations, such as reduction to an aniline derivative.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic nuances dictated by its structure and present detailed, field-proven protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding the Reactivity Profile

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group, which significantly influences the adjacent C-F bond. This activation renders the molecule susceptible to two primary modes of transformation:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ortho fluorine atom for displacement by nucleophiles. This pathway is often a competing reaction and must be considered when designing cross-coupling protocols. Indeed, the reaction of this compound with piperidine derivatives to form a C-N bond via SNAr has been documented in the synthesis of PROTACs (proteolysis-targeting chimeras).[3]

  • Palladium-Catalyzed Cross-Coupling: While aryl fluorides are traditionally considered less reactive in palladium catalysis compared to their heavier halide counterparts (I > Br > Cl >> F), the electronic activation by the nitro group makes this transformation feasible.[4] Seminal work has shown that electron-deficient aryl fluorides can undergo Pd(0)-catalyzed amination, Stille, and Suzuki couplings.[5] The mechanism may involve an SNAr-type oxidative addition, where the electron-rich Pd(0) catalyst acts as the nucleophile attacking the electron-poor aromatic ring.[5][6]

The following sections provide detailed protocols for leveraging this reactivity in key palladium-catalyzed transformations.

Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds.[4] For an electron-deficient substrate like this compound, the choice of catalyst, ligand, and base is critical to favor the desired cross-coupling over potential side reactions. Research on polyfluoronitrobenzene derivatives has demonstrated that palladium-catalyzed arylation can occur selectively at the C-F bond positioned ortho to the nitro group, providing a strong precedent for this transformation.[1][7]

Core Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl fluoride to a Pd(0) species, transmetalation of the organoboron partner, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) Pd(0)L2->Ar-Pd(II)-F(L2) Oxidative Addition (Ar-F) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-F(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for electron-poor aryl fluorides and chlorides.[5][7][8][9] Optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature to pre-form the active catalyst.

  • Reaction Initiation: Add the solvent to the main reaction flask, followed by the pre-mixed catalyst solution via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Parameter Optimization for Suzuki-Miyaura Coupling

ParameterStarting ConditionRationale & Optimization Notes
Palladium Source Pd₂(dba)₃ (2.5 mol%)A reliable Pd(0) source. Pd(OAc)₂ can also be used.
Ligand SPhos (6 mol%)Bulky, electron-rich phosphine ligands like SPhos or XPhos are crucial for promoting the challenging oxidative addition of the C-F bond.[10] Screening ligands is highly recommended.
Base K₃PO₄ (3.0 equiv)A strong, non-nucleophilic base is often required. Cs₂CO₃ or K₂CO₃ can also be effective, but K₃PO₄ is often superior for challenging couplings.
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)Anhydrous polar aprotic solvents are generally effective. A biphasic system can sometimes improve results by aiding in the dissolution of the base and boronic acid. Thorough degassing is essential.
Temperature 80-110 °CHigher temperatures are typically needed to facilitate C-F bond activation. Microwave irradiation can be an effective strategy to reduce reaction times.

Section 2: Heck-Mizoroki Reaction for Alkene Arylation

The Heck reaction provides a direct method for the arylation of alkenes.[11] For substrates like this compound, the strong electron-withdrawing nature of the nitro group facilitates the reaction, making it a viable synthetic route.[12]

Protocol 2: Heck Reaction with Styrene Derivatives

This protocol is a generalized procedure based on Heck reactions of electron-deficient aryl halides.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • Reaction Setup: In a sealed tube or pressure vessel, combine this compound, the alkene, Pd(OAc)₂, and the phosphine ligand.

  • Solvent and Base Addition: Add the anhydrous solvent and the base under an inert atmosphere.

  • Heating: Seal the vessel and heat the mixture to 100-140 °C. The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Heck_Workflow cluster_workflow Heck Reaction Workflow start Combine Ar-F, Alkene, Pd(OAc)₂, Ligand add_solv Add Anhydrous Solvent & Base (e.g., Et₃N) start->add_solv heat Heat Reaction (100-140 °C) add_solv->heat monitor Monitor by GC-MS or LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Substituted Alkene purify->product

Caption: A typical experimental workflow for the Heck-Mizoroki reaction.

Section 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, yielding valuable arylalkynes.[15] The reaction typically employs both palladium and copper(I) catalysts.[16] For electron-poor fluoroarenes, modified conditions, sometimes copper-free, have been developed and show good efficacy.[16]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is based on modern methods developed for challenging aryl halides, which often provide better functional group tolerance and avoid issues with copper-catalyzed alkyne homocoupling.[17]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%) or a suitable pre-catalyst

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound and the palladium catalyst.

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the alkyne's reactivity. Monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the product by flash chromatography.

Table 2: Key Parameters for Sonogashira Coupling

ParameterConditionRationale & Key Considerations
Catalyst System Pd(PPh₃)₂Cl₂ / Optional CuI (1 mol%)The classic Pd/Cu system is robust. However, for complex molecules, copper-free conditions using bulky, electron-rich phosphine ligands can be advantageous to prevent homocoupling.[17]
Base Et₃N or DIPAThe amine base is crucial for neutralizing the HX byproduct and for the copper cycle (if used). An excess is required.
Solvent THF, DMF, or TolueneMust be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Temperature RT to 60 °CElectron-deficient aryl halides may react at milder temperatures than their electron-rich counterparts. Start at room temperature and gently heat if the reaction is sluggish.

Section 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[18] Coupling an electron-deficient aryl fluoride like this compound is challenging. The strong base typically used (e.g., NaOtBu) can be incompatible with the ester and nitro functionalities.[19] Furthermore, the SNAr pathway can be a significant competitor. Therefore, careful selection of a weaker base and a highly active catalyst system is paramount.

Core Challenge: Base Sensitivity and SNAr Competition

The primary hurdle is the potential for the strong bases used in Buchwald-Hartwig aminations to hydrolyze the ethyl ester or react with the nitro group.[19] Additionally, the amine nucleophile could directly displace the activated fluorine via an SNAr reaction without palladium catalysis. A highly active catalyst that promotes the oxidative addition/reductive elimination cycle at a rate faster than the uncatalyzed SNAr is essential.

Buchwald_Hartwig_Logic cluster_logic Reaction Pathway Selection Start Ar-F + Amine Pd_Catalyst Highly Active Pd(0)/Ligand Catalyst Start->Pd_Catalyst No_Catalyst No (or Inactive) Catalyst Start->No_Catalyst BH_Product Buchwald-Hartwig Product Pd_Catalyst->BH_Product Favored Pathway SNAr_Product SNAr Product No_Catalyst->SNAr_Product Competing Pathway

Caption: Logic diagram illustrating the competition between catalyzed and uncatalyzed amination pathways.

Protocol 4: Buchwald-Hartwig Amination with a Weaker Base System

This protocol employs a weaker base and a modern, highly active catalyst system to mitigate side reactions. It is based on principles developed for the amination of challenging aryl halides.[20][21][22]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • [G3-XPhos] Palladacycle (1-2 mol%) or Pd₂(dba)₃/XPhos

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous t-Butanol or Toluene

Procedure:

  • Reaction Setup: In a glovebox, add the palladacycle pre-catalyst, the base, this compound, and a stir bar to a reaction vial.

  • Reagent Addition: Add the solvent, followed by the amine.

  • Sealing and Heating: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.

Conclusion and Future Outlook

This compound is a versatile, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing character of the nitro group activates the adjacent C-F bond, enabling transformations that are typically difficult with unactivated aryl fluorides. Successful application requires careful consideration of competing SNAr pathways and potential side reactions with other functional groups. The key to success lies in the judicious selection of highly active, modern catalyst systems, particularly bulky, electron-rich phosphine ligands, and the optimization of bases and reaction conditions. The protocols provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into complex molecular architectures for drug discovery and materials science.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Fluorinated Nitroaromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatic Esters

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. Among the vast array of building blocks, fluorinated nitroaromatic esters represent a class of substrates with significant potential. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic substitution but also serves as a versatile synthetic handle for further transformations, such as reduction to an amine. The ester functionality provides an additional point for molecular diversification.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of fluorinated nitroaromatic esters, a class of substrates that, while highly valuable, presents unique challenges due to their electronic properties.

Core Scientific Principles: Navigating the Challenges

The successful Suzuki-Miyaura coupling of fluorinated nitroaromatic esters hinges on a thorough understanding of the reaction mechanism and the interplay of various components. The primary challenge arises from the electron-deficient nature of the aromatic ring, which influences both the aryl halide and the boronic acid coupling partners.

The Catalytic Cycle: A Delicate Balance

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] A comprehensive understanding of this cycle is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar' Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'-B(OR)2 Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive_Elimination Reductive Elimination

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorinated nitroaromatic ester. The strong electron-withdrawing nature of the nitro and ester groups makes the aromatic ring electron-poor, which generally accelerates this rate-limiting step for less reactive aryl chlorides and fluorides.[1][5] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl > F.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]

Key Considerations for Fluorinated Nitroaromatic Esters
  • Catalyst and Ligand Selection: The choice of ligand is paramount. For electron-deficient aryl halides, particularly chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and stabilize the catalytic species. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven effective for challenging couplings.[7][8] For aryl bromides, catalysts like Pd(dppf)Cl₂ or even ligandless systems with Pd(OAc)₂ or Pd₂(dba)₃ can be successful.[7]

  • Base Selection: The base plays a critical role in the transmetalation step. However, a base that is too strong can promote side reactions, especially with sensitive substrates.

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing side reactions.[9]

    • Potassium Carbonate (K₂CO₃): A standard, milder base suitable for many Suzuki reactions, typically used in aqueous solvent mixtures.[10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.[9]

    • Potassium Fluoride (KF): Can be particularly useful in anhydrous conditions or when substrates contain base-sensitive functional groups, such as esters, as it is less harsh.[6]

  • Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[9] Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

  • Mitigating Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by strong aqueous bases and high temperatures. To mitigate this, one can:

    • Use boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which are more stable and slowly hydrolyze to the active boronic acid under the reaction conditions.[2][11][12]

    • Employ milder bases like KF or carefully control the amount of water in the reaction.[6]

    • Use a two-phase solvent system to minimize the contact time of the boronic acid with the aqueous base.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of fluorinated nitroaromatic esters. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.

Protocol 1: General Procedure for Coupling of Methyl 2-fluoro-5-nitrobenzoate with an Arylboronic Acid

This protocol is a robust starting point for the coupling of a fluorinated nitroaromatic ester with a range of arylboronic acids.

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (deionized and degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-fluoro-5-nitrobenzoate, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should generally be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / Water (10:1, degassed)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine methyl 2-fluoro-5-nitrobenzoate, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and cesium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: After the reaction is complete and the vial has cooled, filter the mixture through a pad of celite, washing with ethyl acetate. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. The following table provides a starting point for optimization based on literature precedents for similar electron-deficient substrates.

Aryl Halide ExampleBoronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneMethyl 3-boronobenzoatePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[9]
4-ChloroanisolePhenylboronic AcidPd(OAc)₂ (2)PCy₃K₃PO₄ (2.0)Toluene1001895[13]
2-FluoronitrobenzenePhenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O801275-85
Methyl 2-fluoro-5-nitrobenzoate4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012~90[9]

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Suboptimal temperature- Incorrect base or solvent- Ensure inert atmosphere; use a pre-catalyst.- Increase temperature in increments.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation of Boronic Acid - Base too strong- High water content- Unstable boronic acid- Use a milder base (e.g., KF).- Use anhydrous conditions or a boronic ester/trifluoroborate.
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere.
Dehalogenation of Aryl Halide - Competing reaction pathway- Change the ligand or solvent system; avoid protic solvents with strong bases.

Conclusion

The Suzuki-Miyaura coupling of fluorinated nitroaromatic esters is a powerful method for the synthesis of valuable and complex molecular scaffolds. Success in this endeavor requires a careful and rational approach to the selection of the catalyst, ligand, base, and solvent system, tailored to the specific electronic and steric properties of the coupling partners. By understanding the underlying mechanistic principles and potential side reactions, researchers can effectively troubleshoot and optimize these challenging yet rewarding transformations. The protocols and guidelines presented herein provide a solid foundation for the development of robust and efficient synthetic routes to novel compounds for pharmaceutical and materials science applications.

References

Synthesis of novel agrochemicals from Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Agrochemicals from Ethyl 3-Fluoro-4-nitrobenzoate

Introduction: The Imperative for Innovation in Agrochemicals

The global challenge of ensuring food security for a growing population necessitates the continuous development of new and effective agrochemicals. Modern crop protection agents must not only exhibit high efficacy against target pests and diseases but also possess favorable environmental profiles and overcome increasing instances of resistance to existing treatments.[1][2] In this context, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of agrochemical and pharmaceutical research.[3] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This compound is a versatile and highly valuable building block for the synthesis of novel fluorinated agrochemicals.[3] Its structure features three key reactive sites: a fluorine atom activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group, the nitro group itself which can be readily reduced to a primary amine, and an ethyl ester moiety that can be hydrolyzed or converted into amides. This trifecta of functionality allows for the divergent synthesis of a wide array of complex heterocyclic structures, which form the core of many modern pesticides.

This guide, designed for researchers and synthetic chemists, provides a detailed exploration of the synthetic utility of this compound. We will present detailed protocols for its transformation into key intermediates and its subsequent use in constructing novel benzimidazole, pyrazole, and neonicotinoid-inspired scaffolds with potential herbicidal, fungicidal, and insecticidal activities.

Physicochemical Properties and Reactivity Profile

This compound is a commercially available or readily synthesized intermediate. Its key properties are summarized below.

PropertyValueReference
CAS Number 914347-91-4[4]
Molecular Formula C₉H₈FNO₄[5]
Molecular Weight 213.16 g/mol [6]
Appearance Solid[4]

The reactivity of this compound is dominated by the interplay between its functional groups. The ortho-fluoro and para-nitro arrangement makes the C-F bond highly susceptible to nucleophilic aromatic substitution, a key reaction for introducing diversity.[7] The nitro group is a versatile handle for generating anilines, and the ester provides a site for further derivatization.

G cluster_products Key Intermediates start This compound snar Nucleophilic Aromatic Substitution (SNAr) of Fluorine start->snar Nu- nitro_red Reduction of Nitro Group start->nitro_red [H] ester_mod Ester Group Modification start->ester_mod R₂NH or H₂O aminobenzoate Ethyl 4-Amino-3-substituted-benzoates snar->aminobenzoate [H] diaminobenzoate Substituted o-Phenylenediamine Derivatives nitro_red->diaminobenzoate Nu- (SNAr) amide Substituted Benzoic Amides ester_mod->amide

Caption: Core synthetic transformations of this compound.

Application 1: Synthesis of Benzimidazole-Based Herbicides and Fungicides

Benzimidazole derivatives are a well-established class of bioactive compounds, with many exhibiting potent fungicidal, anthelmintic, and herbicidal properties.[8][9][10] The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or its equivalent.[11][12] By leveraging the reactivity of this compound, we can generate substituted o-phenylenediamines, which are precursors to novel benzimidazole agrochemicals.

The overall synthetic strategy involves a two-step process: first, a nucleophilic aromatic substitution to displace the fluorine atom, followed by the chemoselective reduction of the nitro group to form the required diamine intermediate.

G A This compound B Step 1: SNAr Reaction (e.g., Piperidine, K₂CO₃, DMSO) A->B C Ethyl 4-(piperidin-1-yl)-3-nitrobenzoate B->C D Step 2: Selective Nitro Reduction (NaBH₄-FeCl₂, THF/H₂O) C->D E Ethyl 3-amino-4-(piperidin-1-yl)benzoate (o-Phenylenediamine derivative) D->E F Step 3: Benzimidazole Formation (e.g., R-CHO, Catalyst) E->F G Novel Benzimidazole Agrochemical Scaffold F->G

Caption: Workflow for the synthesis of a novel benzimidazole scaffold.

Protocol 1: Synthesis of Ethyl 3-amino-4-(piperidin-1-yl)benzoate

This protocol details the synthesis of a key o-phenylenediamine intermediate.

Step 1: Nucleophilic Aromatic Substitution

  • Rationale: The fluorine atom is displaced by a secondary amine (piperidine). Potassium carbonate acts as a base to neutralize the HF formed. DMSO is used as a polar aprotic solvent to facilitate the SNAr reaction.

  • Procedure:

    • To a solution of this compound (10.0 g, 46.9 mmol) in dimethyl sulfoxide (DMSO, 100 mL), add piperidine (5.1 mL, 51.6 mmol) and anhydrous potassium carbonate (13.0 g, 93.8 mmol).

    • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water (500 mL).

    • The resulting precipitate, Ethyl 4-(piperidin-1-yl)-3-nitrobenzoate, is collected by filtration, washed with water, and dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Selective Nitro Group Reduction

  • Rationale: The reduction of the nitro group must be performed chemoselectively to avoid reducing the ester functionality. A system of sodium borohydride and iron(II) chloride is effective for this transformation.[13][14] This method is preferable to catalytic hydrogenation for its operational simplicity and avoidance of high-pressure equipment.

  • Procedure:

    • In a round-bottom flask, suspend Ethyl 4-(piperidin-1-yl)-3-nitrobenzoate (from Step 1, 10.0 g, 35.9 mmol) and Iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 21.4 g, 108 mmol) in a 4:1 mixture of Tetrahydrofuran (THF) and water (150 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 5.4 g, 144 mmol) portion-wise over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude product, Ethyl 3-amino-4-(piperidin-1-yl)benzoate, can be purified by column chromatography on silica gel.

Application 2: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[15] The synthesis of these molecules often involves the coupling of a pyrazole carboxylic acid with an appropriate amine. The versatile functionality of this compound allows access to novel substituted anilines that can be incorporated into these fungicidal scaffolds.

Protocol 2: Exploratory Synthesis of a Pyrazole Carboxamide Precursor

This protocol outlines the synthesis of a novel fluorinated aniline, which can be further derivatized into a pyrazole-containing agrochemical.

Step 1: Reduction of the Nitro Group

  • Rationale: The initial step is the reduction of the nitro group to an amine. Standard catalytic hydrogenation is efficient for this purpose when the fluorine is to be retained.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (10.0 g, 46.9 mmol) in ethanol (150 mL).

    • Add Palladium on carbon (10% Pd/C, 0.5 g) to the solution.

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-3-fluorobenzoate as a solid, which is often pure enough for the next step.

Step 2: Amidation of the Ester

  • Rationale: Direct amidation of the ester with an amine can be challenging. A more reliable two-step procedure involves hydrolysis to the carboxylic acid followed by amide coupling.

  • Procedure (Hydrolysis):

    • Dissolve Ethyl 4-amino-3-fluorobenzoate (8.0 g, 43.7 mmol) in a mixture of THF (50 mL) and water (50 mL).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.7 g, 87.4 mmol) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield 4-amino-3-fluorobenzoic acid.

  • Procedure (Amide Coupling):

    • Dissolve 4-amino-3-fluorobenzoic acid (5.0 g, 32.2 mmol) and a desired amine (e.g., propargylamine, 2.3 mL, 35.4 mmol) in dichloromethane (DCM, 100 mL).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6.8 g, 35.4 mmol) and 4-Dimethylaminopyridine (DMAP, 0.4 g, 3.2 mmol).

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate. Purify the resulting amide by column chromatography. The resulting N-propargyl amide can undergo click chemistry or other transformations to be coupled with a pyrazole moiety.

Application 3: Synthesis of Neonicotinoid-Inspired Insecticides

Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR).[16][17] Many commercial neonicotinoids feature a nitroguanidine or nitromethylene group.[1] While a direct synthesis of a complex neonicotinoid is ambitious, this compound can serve as a starting point for novel analogues that retain the key nitro pharmacophore.

Protocol 3: Synthesis of a Novel Amide Analogue

This protocol describes the conversion of the ester to an amide featuring a pharmacologically relevant chloropyridinyl moiety, common in insecticides like imidacloprid.[17]

  • Rationale: A direct, one-step conversion of an ester to an amide using a nitroarene has been developed using nickel catalysis.[18] This advanced method provides a streamlined route to complex amides relevant to agrochemical development.

  • Procedure:

    • Note: This is an advanced protocol requiring an inert atmosphere (glovebox or Schlenk line techniques).

    • In a glovebox, add NiBr₂·diglyme (17.6 mg, 0.05 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (13.4 mg, 0.05 mmol), and manganese powder (82.4 mg, 1.5 mmol) to an oven-dried vial.

    • Add a solution of this compound (213 mg, 1.0 mmol) and 2-chloro-5-(aminomethyl)pyridine (142 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

    • Seal the vial and stir the mixture at 80°C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the target amide, N-((6-chloropyridin-3-yl)methyl)-3-fluoro-4-nitrobenzamide. This compound can then be tested for insecticidal activity or undergo further modification, such as reduction of the nitro group.

Conclusion

This compound is a powerful and versatile starting material for the development of novel agrochemicals. Its well-defined reactive sites allow for a modular approach to synthesizing diverse libraries of compounds based on established agrochemical scaffolds like benzimidazoles and pyrazoles, as well as for exploring new structures inspired by classes like neonicotinoids. The protocols outlined in this guide provide a practical framework for researchers to leverage this key intermediate in their discovery programs, paving the way for the next generation of crop protection agents.

References

Application Notes & Protocols: The Strategic Role of Ethyl 3-Fluoro-4-nitrobenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-fluoro-4-nitrobenzoate (CAS No. 914347-91-4) is a pivotal chemical intermediate in the landscape of modern drug discovery and development.[1] Its precisely arranged functional groups—a nitro group, a fluorine atom, and an ethyl ester—offer a trifecta of synthetic advantages, enabling medicinal chemists to construct complex molecular architectures with high efficiency and control. This guide provides an in-depth analysis of the molecule's reactivity, outlines detailed protocols for its key transformations, and explains the strategic rationale behind its application in the synthesis of novel active pharmaceutical ingredients (APIs).

Introduction: The Architectural Value of a Multifunctional Building Block

In the quest for novel therapeutics, the design of efficient synthetic routes is paramount. The choice of starting materials and key intermediates dictates the feasibility, scalability, and cost-effectiveness of producing a drug candidate. This compound emerges as a superior building block due to the unique interplay of its constituent parts.

  • The Fluoro Group: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3] In this specific molecule, the fluorine atom's primary role is that of an outstanding leaving group for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in API synthesis.[4][5]

  • The Nitro Group: Beyond its own biological potential in certain drug classes, the nitro group is a powerful electron-withdrawing substituent.[6][7] This electronic effect is crucial, as it activates the aromatic ring, making the fluorine-bearing carbon atom highly susceptible to nucleophilic attack.[8] Furthermore, the nitro group serves as a versatile synthetic handle, readily reducible to a primary amine—a gateway to a vast array of subsequent chemical modifications.[9][10]

This document will dissect the synthetic utility derived from this unique electronic arrangement and provide researchers with reliable protocols to harness its potential.

Physicochemical & Structural Data

A clear understanding of a reagent's physical properties is essential for safe handling and effective experimental design.

PropertyValueSource
CAS Number 914347-91-4[1]
Molecular Formula C₉H₈FNO₄[11]
Molecular Weight 213.16 g/mol
Appearance Typically a yellow oil or solid[11]
Key Functional Groups Aromatic Ring, Nitro, Fluoro, Ester[1][5]

The Causality of Reactivity: An Electron-Driven Strategy

The synthetic power of this compound is not accidental; it is a direct consequence of the electronic properties of its functional groups. The para-positioning of the strongly electron-withdrawing nitro group relative to the electronegative fluorine atom creates a highly polarized aromatic system, ripe for specific and predictable chemical transformations.

References

Troubleshooting & Optimization

Common side products in the Fischer esterification of 3-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer esterification of 3-fluoro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, with a focus on troubleshooting common side products and optimizing reaction conditions.

I. Understanding the Core Reaction: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[1][4][5][6] This is typically achieved by using an excess of the alcohol or by removing water as it is formed.[1][4][5][6]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[4][7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[4][7] Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[4][7][8]

Visualizing the Fischer Esterification Mechanism

Fischer_Esterification Reactants 3-Fluoro-4-nitrobenzoic Acid + Alcohol (e.g., Methanol) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Catalyst Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Product Ester Product Water_Elimination->Ester_Product Byproduct Water Water_Elimination->Byproduct

Caption: The stepwise mechanism of Fischer esterification.

II. Troubleshooting Guide: Common Side Products and Issues

This section addresses specific challenges you might encounter during the Fischer esterification of 3-fluoro-4-nitrobenzoic acid.

Q1: My reaction yield is low, and I've isolated unreacted starting material. What's going on?

A1: Incomplete reaction is a common issue stemming from the equilibrium nature of the Fischer esterification.

  • Causality: The presence of water, a product of the reaction, can drive the equilibrium back towards the reactants (hydrolysis).[4] Any water present in the reagents or glassware at the start of the reaction will hinder the forward reaction.[9] The strong electron-withdrawing effects of the nitro and fluoro groups on the benzoic acid can also decrease the reactivity of the carbonyl group, making the reaction more sluggish.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous alcohol and dry glassware. Consider using molecular sieves to remove any trace amounts of water.[1][4]

    • Increase Alcohol Stoichiometry: Use a large excess of the alcohol to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[5][6]

    • Water Removal: If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[8][10]

    • Increase Reaction Time or Temperature: Refluxing for a longer duration can help drive the reaction to completion.[10][11] Microwave-assisted heating can also significantly reduce reaction times and improve yields.[12]

Q2: I've observed a dark-colored impurity in my product. What could it be?

A2: The formation of colored byproducts can be attributed to decomposition or side reactions under acidic and heated conditions.

  • Causality: The nitro group on the aromatic ring is susceptible to reduction, especially at elevated temperatures in the presence of certain impurities. Additionally, strong acid catalysts like sulfuric acid can cause charring or other decomposition pathways if the reaction temperature is too high or the reaction is heated for an extended period.

  • Troubleshooting Steps:

    • Optimize Temperature and Reaction Time: Avoid excessive heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Choice of Acid Catalyst: While sulfuric acid is common, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) to minimize charring.[7]

    • Purification: The colored impurities can often be removed by recrystallization of the crude product or by column chromatography.

Q3: My NMR analysis shows a byproduct with a missing carboxylic acid or ester group. What is this side product?

A3: This is likely due to decarboxylation of the starting material or the product.

  • Causality: Nitrobenzoic acids can undergo decarboxylation (loss of CO2) at elevated temperatures to form nitrobenzene.[13] While 3-nitrobenzoic acid is relatively stable, the presence of other substituents and high reaction temperatures can promote this side reaction.[13]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Carefully control the reflux temperature to the minimum required for the reaction to proceed at a reasonable rate.

    • Minimize Reaction Time: As with colored impurities, monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that could lead to decarboxylation.

Visualizing the Decarboxylation Side Reaction

Decarboxylation Starting_Material 3-Fluoro-4-nitrobenzoic Acid Decarboxylation_Step Decarboxylation (Heat) Starting_Material->Decarboxylation_Step Side_Product 1-Fluoro-2-nitrobenzene Decarboxylation_Step->Side_Product CO2 CO2 Decarboxylation_Step->CO2

Caption: Decarboxylation of the starting material.

Q4: I'm using a secondary or tertiary alcohol and getting very low yields. Why is this happening?

A4: Steric hindrance and competing elimination reactions are significant issues with secondary and tertiary alcohols in Fischer esterification.

  • Causality: The nucleophilic attack of the alcohol on the protonated carbonyl is sensitive to steric bulk. Secondary and, even more so, tertiary alcohols are bulkier than primary alcohols, which slows down the rate of esterification.[7] Furthermore, tertiary alcohols are prone to elimination (dehydration) under strong acid and heat to form alkenes.[6][7]

  • Troubleshooting Steps:

    • Use a Milder Catalyst: Employ a less aggressive acid catalyst to minimize the competing elimination reaction.

    • Alternative Esterification Methods: For sterically hindered alcohols, consider alternative methods such as the Steglich esterification (using DCC as a coupling agent) or reaction of the alcohol with an acyl chloride derived from the carboxylic acid.[1] These methods avoid the harsh acidic conditions of the Fischer esterification.

Quantitative Data: Impact of Alcohol Type on Yield
Alcohol TypeTypical Yield RangeKey Considerations
PrimaryHigh (e.g., 90-98%)Favorable kinetics and minimal side reactions.[14]
SecondaryModerate (e.g., 75%)Slower reaction rates due to steric hindrance.[14]
TertiaryLow (e.g., <30%)Prone to elimination side reactions.[14]

Data adapted from a study on a similar substituted benzoic acid.[14]

III. Experimental Protocols

Protocol 1: Standard Fischer Esterification of 3-Fluoro-4-nitrobenzoic Acid with Methanol

This protocol provides a general procedure for the esterification.

Materials:

  • 3-Fluoro-4-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[10]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Work-up and Purification

A robust work-up is crucial for isolating a pure product.

  • Quenching: After cooling the reaction, it can be poured over crushed ice to precipitate the ester, which is typically insoluble in water.[14]

  • Neutralization: The acidic reaction mixture should be neutralized. This is often done by washing the organic extract with a weak base like sodium bicarbonate solution. Be cautious of CO2 evolution.

  • Extraction: Use a suitable organic solvent like ethyl acetate or diethyl ether to extract the ester from the aqueous phase.

  • Drying and Evaporation: The organic layer should be thoroughly dried with a drying agent before evaporating the solvent to prevent hydrolysis of the ester during storage.

IV. Frequently Asked Questions (FAQs)

  • Can I use other acid catalysts besides sulfuric acid? Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used.[1][7] The choice of catalyst may influence the reaction rate and the extent of side reactions.

  • How do I know when the reaction is complete? The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot has disappeared.

  • What is the role of the excess alcohol? Besides being a reactant, the excess alcohol also serves as the solvent for the reaction and helps to shift the reaction equilibrium to favor the formation of the ester.[10]

  • Why is the reaction heated under reflux? Heating under reflux allows the reaction to be carried out at the boiling point of the solvent (the alcohol) without loss of solvent, which helps to increase the reaction rate.[11]

V. References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from --INVALID-LINK--

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from --INVALID-LINK--

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from --INVALID-LINK--

  • Amanote Research. (n.d.). (PDF) Decarboxylation of 2-Nitrobenzoic Acids. - Acta. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from --INVALID-LINK--

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from --INVALID-LINK--

  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from --INVALID-LINK--

  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals | Request PDF. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Fischer esterification (video). Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | FF70536. Retrieved from --INVALID-LINK--

  • Chemistry university. (2021, May 4). Fischer Esterification [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude Ethyl 3-Fluoro-4-nitrobenzoate via recrystallization. Moving beyond a simple procedural outline, this document provides in-depth, cause-and-effect explanations for methodological choices and offers robust troubleshooting solutions to common challenges encountered during this purification process.

Section 1: Foundational Knowledge

This section addresses the fundamental properties of this compound and the context of its purification.

Q1: What are the key physicochemical properties I should be aware of before starting?

Understanding the physical characteristics of this compound is critical for designing an effective purification strategy. These properties dictate solvent choice and handling procedures.

PropertyValueSource
CAS Number 914347-91-4[1][2]
Molecular Formula C₉H₈FNO₄[3]
Molecular Weight 213.17 g/mol
Appearance White to Orange to Yellow-brown Solid or Liquid
Storage Temperature Room Temperature

Note: The crude product is often isolated as a yellow or brownish oil or low-melting solid due to impurities. The goal of recrystallization is to obtain a purified, crystalline solid.

Q2: What are the likely impurities in my crude sample?

Crude this compound, typically synthesized via Fischer esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol, may contain several process-related impurities[4]. Identifying these is the first step in effective removal.

  • Unreacted Starting Material: 3-Fluoro-4-nitrobenzoic acid is a common impurity. Its acidic nature makes it highly polar.

  • Acid Catalyst: Residual acid catalyst (e.g., sulfuric acid) may be present if the initial workup was incomplete.

  • Side-Reaction Products: Isomeric byproducts from the nitration of 3-fluorobenzoic acid during the synthesis of the precursor can carry through.

  • Solvent Residue: Water and ethanol from the reaction and workup may also be present.

Section 2: The Recrystallization Protocol

This section provides a detailed methodology and the scientific rationale for the purification of this compound.

Q3: How do I select the best solvent system?

The principle of recrystallization is to find a solvent (or solvent system) in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures[5][6]. For this compound, a two-solvent system is highly effective. A similar compound, Ethyl 4-fluoro-3-nitrobenzoate, is successfully recrystallized from a mixture of ethyl acetate and petroleum ether[7][8]. This provides an excellent starting point.

  • The "Good" Solvent: A solvent that dissolves the compound well, even at room temperature. Ethyl acetate is a good candidate due to the ester functionality.

  • The "Bad" Solvent (Anti-solvent): A non-polar solvent in which the compound is largely insoluble. Hexanes or petroleum ether are ideal. The two solvents must be miscible[9].

The strategy is to dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "bad" solvent until the solution becomes saturated, inducing crystallization upon cooling.

Q4: What is the detailed, step-by-step protocol for the recrystallization?

This protocol is designed to maximize both purity and yield. It incorporates self-validating checks to ensure an optimal outcome.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar. In a separate beaker, heat the "good" solvent (ethyl acetate) on a hot plate. Add the minimum amount of hot ethyl acetate to the Erlenmeyer flask to just dissolve the crude solid with stirring and gentle heating.

    • Causality Check: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for good crystal recovery. Adding too much solvent is a common cause of low yield[9][10].

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Expert Tip: To prevent premature crystallization in the funnel, add a small excess of hot solvent (~5-10% extra volume) before filtering. This excess can be boiled off from the filtrate afterward[11].

  • Inducing Saturation: While keeping the solution hot, add the "bad" solvent (hexanes or petroleum ether) dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is now saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent (ethyl acetate) to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice[9][12].

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold mother liquor[13].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold "bad" solvent (hexanes) to rinse away any soluble impurities adhering to the crystal surfaces.

    • Trustworthiness Check: Washing with the cold anti-solvent is critical because the purified compound has very low solubility in it, thus minimizing product loss during the wash[12].

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a temperature well below the product's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision io io optional optional A Start with Crude Product B Dissolve in MINIMUM Hot Ethyl Acetate ('Good' Solvent) A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Add Hexanes ('Bad' Solvent) Until Persistent Cloudiness C->E No D->E F Add 1-2 Drops Hot Ethyl Acetate to Clarify E->F G Slow Cool to Room Temp, Then Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with Ice-Cold Hexanes H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Workflow for the two-solvent recrystallization of this compound.

Section 3: Troubleshooting Guide

Q5: I've cooled my solution, but no crystals have appeared. What should I do?

This is a common issue, typically arising from either using too much solvent or the solution being supersaturated[10].

  • Solution 1: Induce Crystallization. Supersaturated solutions need a nucleation site to begin crystallization.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal formation[14].

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal growth.

  • Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much of the "good" solvent.

    • Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Re-cool the solution slowly as described in the protocol. This will increase the concentration of the solute to the point of saturation[10][15].

Q6: My compound separated as an oil, not crystals. Why did this happen and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high, causing rapid precipitation[15]. A highly impure sample can also exhibit a significantly depressed melting point, contributing to this issue.

  • Solution: Reheat the flask to dissolve the oil completely. Add a small amount (e.g., 1-2 mL) more of the hot "good" solvent (ethyl acetate) to decrease the saturation point slightly. Ensure the solution is fully homogeneous, then attempt to cool it again, but much more slowly. Insulating the flask by placing it inside a large beaker can help slow the cooling rate[10][15].

Q7: After filtration, my yield of pure crystals is extremely low. What went wrong?

A poor yield (<50%) is most often traced back to procedural issues[15].

  • Cause 1: Too much solvent was used. As discussed, this keeps too much of your product dissolved in the mother liquor. You can test the filtrate by evaporating a small amount; a large residue indicates significant product loss.

  • Cause 2: Premature crystallization. If the product crystallized during a hot filtration step, it would have been lost on the filter paper.

  • Cause 3: Inappropriate solvent system. The compound may be more soluble in the cold solvent system than anticipated.

Q8: My final crystals are not colorless. How can I remove colored impurities?

Persistent color (typically yellow or brown) indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your product.

  • Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb colored impurities[13].

    • Procedure: After dissolving the crude solid in the hot solvent (Step 1), remove the flask from the heat source to stop boiling. Add a very small amount of activated charcoal (e.g., the tip of a spatula). Swirl the hot mixture for a few minutes. The charcoal must then be removed via hot gravity filtration (Step 2) before cooling the solution to induce crystallization.

    • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q9: The melting point of my product is not sharp. What does this indicate?

A pure crystalline solid should have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a classic indicator of impurity.

  • Cause 1: Residual Solvent. The crystals may not be fully dry. Dry the sample under high vacuum and re-measure the melting point.

  • Cause 2: Incomplete Purification. Impurities trapped within the crystal lattice will disrupt its structure, causing it to melt over a wider and lower temperature range. A second recrystallization may be necessary to achieve high purity.

Section 4: Safety Precautions

Q10: What are the primary safety hazards associated with this procedure?

All laboratory work should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Avoid inhalation of dust or vapors[16].

  • Solvents: Ethyl acetate and hexanes/petroleum ether are flammable. All heating should be performed using a hot plate or heating mantle in a well-ventilated fume hood. Avoid open flames.

  • Handling: Always consult the Safety Data Sheet (SDS) for the specific reagents you are using before beginning work[16][17][18].

References

Troubleshooting low yield in nucleophilic aromatic substitution of Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are utilizing Ethyl 3-Fluoro-4-nitrobenzoate in nucleophilic aromatic substitution (SNAr) reactions. The inherent reactivity of this substrate, driven by the strongly electron-withdrawing nitro group positioned para to the fluorine leaving group, makes it a valuable intermediate in organic synthesis.[1][2] However, achieving high yields requires careful control of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is very slow or shows no conversion of the starting material. What are the primary factors to investigate?

Answer:

Slow or incomplete reactions are typically traced back to one of four key areas: the nucleophile's reactivity, the choice of base, the solvent system, or the reaction temperature.

1. Nucleophile Potency and Concentration: The SNAr mechanism's rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] A weak or sterically hindered nucleophile will slow this step dramatically.

  • Insight: Ensure your nucleophile is sufficiently potent. For example, an aliphatic amine is more nucleophilic than an aniline, and a thiolate is more nucleophilic than its corresponding thiol. If using a neutral nucleophile (e.g., an alcohol or amine), it must be deprotonated by a base to become significantly reactive.

  • Actionable Advice:

    • Use a slight excess of the nucleophile (e.g., 1.1–1.5 equivalents) to drive the reaction forward.

    • If using a nucleophile with low reactivity, consider switching to a more potent analogue if the synthetic scheme allows.

2. Base Selection and Stoichiometry: The base is critical, especially when using protic nucleophiles (R-OH, R-NH2, R-SH). Its role is to deprotonate the nucleophile, increasing its nucleophilicity. A base that is too weak will not generate a sufficient concentration of the active nucleophile.

  • Insight: The pKa of the base should be significantly higher than the pKa of the nucleophile's conjugate acid to ensure complete deprotonation.

  • Actionable Advice:

    • For alcohols and phenols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required.[5]

    • For amines, inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are common choices.[5] Ensure at least one equivalent of base is used for the deprotonation, with an additional equivalent if the nucleophile is used as a salt (e.g., an amine hydrochloride).

3. The Critical Role of the Solvent: The choice of solvent is arguably one of the most influential factors in an SNAr reaction. The rates are significantly faster in polar aprotic solvents compared to protic solvents.[6][7]

  • Insight: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) excel at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol, water) form strong hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[6][8]

  • Actionable Advice:

    • Switch from any protic or non-polar solvent to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.

4. Reaction Temperature: While this compound is highly activated, sufficient thermal energy is still required to overcome the activation barrier.

  • Actionable Advice: If the reaction is clean but incomplete at room temperature, gradually increase the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation. Common temperature ranges are 50-100 °C.[5]

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution
No or Low Conversion 1. Weak NucleophileUse a slight excess (1.1-1.5 eq); consider a more reactive analogue.
2. Inappropriate BaseChoose a base with a pKa sufficiently higher than the nucleophile. For alcohols, use NaH or t-BuOK. For amines, use K₂CO₃ or Et₃N.
3. Incorrect SolventUse an anhydrous polar aprotic solvent (DMF, DMSO, NMP).[6]
4. Insufficient TemperatureGradually increase temperature (e.g., to 50 °C, 80 °C), monitoring by TLC.
Multiple Products on TLC 1. Hydrolysis of EsterEnsure anhydrous conditions; use a non-aqueous workup if possible.
2. Reaction at Nitro GroupThis is rare, but possible with very strong nucleophiles/reducing agents. Confirm product structure with NMR/MS.
3. Impure ReagentsVerify the purity of starting materials and solvents.
Product is Difficult to Purify 1. Excess NucleophileUse a water or dilute acid wash during workup to remove basic nucleophiles.
2. Persistent SolventIf using high-boiling solvents (DMSO, NMP), ensure they are thoroughly removed under high vacuum or via multiple extractions.

Question 2: My TLC analysis shows the starting material is consumed, but the yield of the desired product is low, and I see several other spots. What are the likely side reactions?

Answer:

The formation of multiple byproducts points toward issues with reaction selectivity or stability of the product/reactants under the reaction conditions.

1. Hydrolysis of the Ethyl Ester: The ester functional group on your substrate can be susceptible to hydrolysis, especially if using a strong base like NaOH or KOH in the presence of water.

  • Insight: This saponification reaction will produce the corresponding carboxylate salt, which will remain in the aqueous layer during a standard workup, thus lowering your isolated yield of the desired ester product.

  • Actionable Advice:

    • Use anhydrous solvents and reagents.

    • Employ non-hydroxide bases like K₂CO₃, Et₃N, or NaH.

    • During workup, avoid unnecessarily prolonged exposure to strongly basic aqueous solutions.

2. Competing Reactions with Bifunctional Nucleophiles: If your nucleophile has more than one nucleophilic site, you may get a mixture of products.

  • Actionable Advice: Use a protecting group strategy to block the other reactive site on your nucleophile before performing the SNAr reaction.

3. Degradation under Harsh Conditions: Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product, especially if they are thermally sensitive.

  • Actionable Advice: Monitor the reaction progress closely by TLC. Once the starting material is consumed, proceed with the workup immediately. If byproduct formation increases over time, consider running the reaction at a lower temperature for a longer duration.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing issues with your SNAr reaction.

G start Start: Low Product Yield check_sm Is Starting Material (SM) Consumed on TLC? start->check_sm sm_not_consumed Problem: Incomplete Reaction check_sm->sm_not_consumed No sm_consumed Problem: Side Reactions or Workup Loss check_sm->sm_consumed Yes check_reagents Verify Reagent Purity & Stoichiometry (1.1 eq Nu) sm_not_consumed->check_reagents check_base Is Base Strong Enough? (e.g., NaH for ROH, K2CO3 for RNH2) check_reagents->check_base check_solvent Using Polar Aprotic Solvent? (e.g., DMF, DMSO) check_base->check_solvent increase_temp Increase Temperature (e.g., 50-100°C) check_solvent->increase_temp end Optimized Yield increase_temp->end check_hydrolysis Possible Ester Hydrolysis? (Check aqueous layer for product acid) sm_consumed->check_hydrolysis use_anhydrous Use Anhydrous Conditions & Non-Hydroxide Base check_hydrolysis->use_anhydrous Yes check_degradation Product Degradation? (TLC shows new spots over time) check_hydrolysis->check_degradation No use_anhydrous->end optimize_time_temp Reduce Temperature & Reaction Time check_degradation->optimize_time_temp Yes check_degradation->end No optimize_time_temp->end

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine the leaving group instead of the nitro group?

The SNAr reaction proceeds via an addition-elimination mechanism.[2] The key is the stability of the leaving group as an anion. Fluoride (F⁻) is a stable anion and a good leaving group in this context. While the nitro group is strongly electron-withdrawing, the nitrogen dioxide anion (NO₂⁻) is a much poorer leaving group. The high electronegativity of fluorine also makes the carbon atom it's attached to highly electrophilic and susceptible to nucleophilic attack.[9]

Q2: Can I use a protic solvent like ethanol if my nucleophile is only soluble in it?

While possible, it is strongly discouraged. Protic solvents will solvate your anionic nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[10][11] If solubility is an issue, consider a more polar aprotic solvent like NMP or using a phase-transfer catalyst in a biphasic system.

Q3: The reaction works, but how do I effectively remove a high-boiling solvent like DMSO or NMP during workup?

High-boiling aprotic solvents can be challenging to remove.

  • Aqueous Extraction: Pour the reaction mixture into a large volume of cold water or brine. The desired organic product will often precipitate and can be collected by filtration. If it does not precipitate, it can be extracted with a less polar organic solvent like ethyl acetate or dichloromethane. DMSO has significant water solubility, so multiple aqueous washes (3-5 times) of the combined organic layers are effective at removing it.

  • High-Vacuum Distillation: For thermally stable products, removing the solvent under high vacuum (using a rotary evaporator followed by a high-vacuum pump) is an option, though it can be time-consuming.

Q4: What is the mechanism of this reaction?

The reaction follows a two-step addition-elimination pathway.

  • Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine. This is the slow, rate-determining step as it temporarily breaks the aromaticity of the ring. The pi electrons are pushed onto the ring, forming a resonance-stabilized negative intermediate called a Meisenheimer complex . The negative charge is delocalized effectively by the para-nitro group.

  • Elimination: The aromaticity is restored in a fast step where the leaving group (fluoride) is expelled.

G sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Slow, RDS) nuc Nu⁻ product Product meisenheimer->product - F⁻ (Fast) fluoride F⁻

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Add the amine nucleophile (1.1 eq) to the stirring solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (start with 60-80 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine (2x) to help remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

References

Identifying and removing unreacted starting material from Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-Fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove unreacted starting material, ensuring the highest purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: How can I identify unreacted 3-Fluoro-4-nitrobenzoic acid in my final product?

The most common method for synthesizing this compound is the Fischer esterification of 3-Fluoro-4-nitrobenzoic acid with ethanol.[1][2] The presence of the unreacted starting material, a carboxylic acid, can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The carboxylic acid is significantly more polar than the ester product. On a silica gel plate, the starting material will have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the desired ester product. Spotting your crude product alongside a standard of the starting material will clearly show contamination.

  • Proton NMR (¹H NMR): The acidic proton of the carboxylic acid (-COOH) typically appears as a broad singlet far downfield, often between 10-13 ppm. This signal will be absent in the pure ester product.

  • Infrared (IR) Spectroscopy: The starting material will show a very broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid, which will be absent in the pure ester. The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) may be masked by the ester's C=O stretch (around 1715-1735 cm⁻¹), but the broad O-H is a definitive indicator.

Q2: What are the key physicochemical differences between the product and starting material that I can use for purification?

The primary difference to exploit is the acidity of the starting material. 3-Fluoro-4-nitrobenzoic acid is a carboxylic acid, while this compound is a neutral ester. This allows for straightforward separation using acid-base chemistry. Additionally, their polarity difference is significant, making chromatographic separation highly effective.

PropertyThis compound (Product)3-Fluoro-4-nitrobenzoic Acid (Starting Material)Reference(s)
Molecular Weight 213.16 g/mol 185.11 g/mol [3][4]
Boiling Point ~326.2 °C at 760 mmHg~372.8 °C at 760 mmHg[4][5]
Melting Point Not well defined (often an oil)174-175 °C[4]
Acidity NeutralAcidic (pKa ≈ 3.08)[6]
Polarity Moderately PolarHighly Polar[7][8]
Solubility Soluble in common organic solvents (ethyl acetate, DCM).Soluble in polar organic solvents (methanol, acetone); moderately soluble in water; highly soluble in aqueous base.[4][6][9]
Q3: Which purification method should I try first?

For this specific separation, a liquid-liquid extraction using a mild aqueous base is the most efficient and recommended first-line method. It directly targets the acidic nature of the impurity, is fast, requires minimal specialized equipment, and is easily scalable. If this fails to achieve the desired purity, column chromatography is an excellent secondary method.

Troubleshooting and Purification Guides

This section provides detailed protocols for removing unreacted 3-Fluoro-4-nitrobenzoic acid.

Method 1: Liquid-Liquid Extraction (Aqueous Basic Wash)

Principle: This technique leverages the acidic nature of the unreacted starting material. By washing an organic solution of the crude product with a mild aqueous base (like sodium bicarbonate), the acidic 3-Fluoro-4-nitrobenzoic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.[10][11]

Detailed Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material. Transfer this solution to a separatory funnel.

  • First Wash (Base): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Expert Insight: A mild base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to minimize the risk of saponification (hydrolysis) of the desired ester product.[10]

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution (a result of the acid-base reaction). Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (usually the top layer, but check solvent densities) will contain your product, and the aqueous layer (bottom) will contain the impurity salt.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash process (steps 2-4) one or two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break up any minor emulsions.[11]

  • Drying and Evaporation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Purity Check: Confirm the purity of the product using TLC analysis as described in the FAQs.

Troubleshooting:
  • Issue: An emulsion forms at the interface, preventing clear separation.

    • Solution: Add a small amount of brine and swirl the funnel gently. Let it stand for a longer period. If the emulsion persists, you can filter the entire mixture through a pad of Celite.[11]

Method 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[8][12] The more polar 3-Fluoro-4-nitrobenzoic acid will adhere more strongly to the polar silica gel and elute much later than the less polar this compound.

Detailed Protocol:
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf of ~0.3 for the product spot. The starting material should remain at or very near the baseline (Rf ≈ 0). A 4:1 Hexanes:Ethyl Acetate mixture is a common starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or bulb) to begin flowing the mobile phase through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the pure product. The less polar product will elute first.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting:
  • Issue: The product and impurity are not separating well (spots are too close on TLC).

    • Solution: Your eluent is likely too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexanes:Ethyl Acetate) to increase the separation.

  • Issue: The product is not coming off the column.

    • Solution: Your eluent is not polar enough. Gradually increase the concentration of the polar solvent to coax the product off the column.

Visualization of Workflows

Purification Method Selection

Start Crude Product Analysis (TLC, NMR) Check_Acid Is acidic starting material (3-Fluoro-4-nitrobenzoic Acid) present? Start->Check_Acid Liquid_Extract Perform Liquid-Liquid Extraction (Aqueous NaHCO₃ Wash) Check_Acid->Liquid_Extract Yes End_Pure Pure Product Check_Acid->End_Pure No Check_Purity1 Check Purity (TLC) Liquid_Extract->Check_Purity1 Column_Chrom Perform Flash Column Chromatography Check_Purity1->Column_Chrom Impure Check_Purity1->End_Pure Pure Check_Purity2 Check Purity (TLC) Column_Chrom->Check_Purity2 Check_Purity2->End_Pure Pure End_Impure Re-evaluate/ Consider Recrystallization Check_Purity2->End_Impure Still Impure

Caption: Decision workflow for purifying this compound.

Liquid-Liquid Extraction Workflow

cluster_0 Separatory Funnel A 1. Dissolve crude product in Ethyl Acetate B 2. Add aqueous NaHCO₃ solution A->B C 3. Shake, vent, and allow layers to separate B->C D Organic Layer (Product) C->D Top Layer E Aqueous Layer (Impurity Salt) C->E Bottom Layer G 5. Wash organic layer with brine D->G F 4. Drain and discard aqueous layer. Repeat wash 1-2x E->F H 6. Dry organic layer (e.g., MgSO₄) G->H I 7. Filter and evaporate solvent H->I J Purified Product I->J

Caption: Step-by-step workflow for purification via liquid-liquid extraction.

References

Scale-up challenges for the industrial synthesis of Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Synthesis of Ethyl 3-Fluoro-4-nitrobenzoate

Welcome to the technical support guide for the industrial synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling this synthesis from the laboratory to industrial production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and robust manufacturing process.

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic ester, a nitro group, and a fluorine atom, offers multiple points for chemical modification. However, the synthesis pathway, particularly the nitration step, presents significant scale-up challenges that demand careful control and a thorough understanding of the underlying chemistry.

Section 1: Synthesis Overview

The industrial production of this compound is typically achieved via a two-step process:

  • Electrophilic Aromatic Nitration: 3-Fluorobenzoic acid is nitrated using a mixed acid system (concentrated nitric acid and sulfuric acid) to produce 3-Fluoro-4-nitrobenzoic acid. This step is highly exothermic and requires stringent temperature control.

  • Fischer-Speier Esterification: The resulting 3-Fluoro-4-nitrobenzoic acid is then esterified with ethanol in the presence of an acid catalyst, most commonly sulfuric acid, to yield the final product. This is an equilibrium-controlled reaction.[1]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 3-Fluorobenzoic Acid B 3-Fluoro-4-nitrobenzoic Acid A->B  HNO₃ / H₂SO₄   C 3-Fluoro-4-nitrobenzoic Acid D This compound C->D  Ethanol / H₂SO₄ (cat.)  

Caption: Overall synthesis scheme for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and scale-up.

Topic: Nitration Stage

Q1: My nitration reaction is showing a dangerous exotherm / thermal runaway. What are the causes and immediate actions?

A1: Thermal runaway in nitration is a critical safety event and a primary concern during scale-up.[2] It is caused by the accumulation of unreacted reagents followed by a sudden, rapid reaction that overwhelms the cooling capacity of the reactor.

  • Root Causes:

    • Inadequate Cooling: The reactor's heat removal capacity is insufficient for the reaction's heat generation rate. This is a common issue when moving from a lab flask with a high surface-area-to-volume ratio to a large industrial reactor.

    • Poor Mixing: Inefficient agitation leads to localized "hot spots" and pockets of high reagent concentration.

    • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly does not allow the generated heat to be dissipated in a controlled manner.[3]

    • Wrong Reagent Addition Order: The substrate (3-Fluorobenzoic acid) should be added to the mixed acid, or the nitric acid should be added slowly to the solution of the substrate in sulfuric acid. This maintains a state where the nitrating agent is the limiting reagent at any given time.

  • Immediate Corrective Actions (Engineered Controls):

    • Stop Reagent Feed: Immediately halt the addition of the nitrating agent.

    • Engage Emergency Cooling: Use all available cooling utilities (e.g., cooling jacket, emergency quench system).

    • Ensure Maximum Agitation: Increase stirrer speed to improve heat transfer and break up any localized concentrations, but be cautious of splashing or vortexing that could reduce mixing efficiency.

    • Prepare for Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, validated quenching agent (e.g., a large volume of cold water or a suitable buffer), if your process safety review has deemed this a safe procedure.

  • Preventative Measures for Scale-Up:

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction and determine the maximum heat output. This data is essential for ensuring the plant reactor has adequate cooling capacity.

    • Semi-Batch Operation: On an industrial scale, always use a semi-batch process where the nitrating agent is added controllably over a prolonged period.

    • Process Automation Control (PAC): Implement a control system that links the reagent addition pump to a temperature probe in the reactor. The system can automatically stop the feed if the temperature exceeds a defined safety limit.

Q2: The yield of the desired 3-Fluoro-4-nitrobenzoic acid is low, and I'm seeing significant amounts of other isomers. How can I improve regioselectivity?

A2: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. For 3-Fluorobenzoic acid, this leads to a complex substitution pattern. The desired product requires nitration at the C4 position, which is ortho to the fluorine and meta to the carboxylic acid.

  • Root Causes of Poor Selectivity:

    • Reaction Temperature: Higher temperatures can reduce selectivity and favor the formation of thermodynamically stable, but undesired, isomers.

    • Mixed Acid Composition: The concentration of the nitronium ion (NO₂⁺), the active electrophile, is highly dependent on the ratio of H₂SO₄ to HNO₃ and the water content.[4] An improperly prepared mixed acid can lead to side reactions.

  • Strategies to Improve Regioselectivity:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition and stirring period.[5]

    • Control of Mixed Acid Preparation: Prepare the mixed acid (nitrating mixture) carefully by adding nitric acid slowly to cold sulfuric acid. Allow it to cool before use. This ensures the full generation of the nitronium ion.

    • Slow Addition: Add the substrate to the pre-cooled mixed acid slowly and sub-surface to ensure immediate reaction and minimize side reactions.

Q3: I'm observing the formation of di-nitrated by-products. How can this be minimized?

A3: Di-nitration occurs when the mono-nitrated product reacts again with the nitrating agent. The initial product, 3-Fluoro-4-nitrobenzoic acid, is deactivated towards further nitration, but under harsh conditions, a second nitro group can be introduced.

  • Root Causes:

    • Excess Nitrating Agent: Using a large excess of nitric acid increases the probability of di-nitration.

    • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second, more difficult nitration to occur.

    • Extended Reaction Time: Leaving the reaction for too long after the primary reaction is complete can lead to the slow formation of by-products.

  • Preventative Measures:

    • Stoichiometric Control: Use only a slight excess (typically 1.05-1.1 equivalents) of nitric acid.

    • In-Process Control (IPC): Monitor the reaction progress using a suitable analytical technique like HPLC. Once the starting material is consumed to the target level (e.g., <1%), proceed with the work-up promptly.

    • Maintain Low Temperature: As with selectivity, low temperatures disfavor the higher activation energy pathway of di-nitration.

Topic: Esterification Stage

Q4: The esterification reaction is not going to completion, and I have a lot of unreacted carboxylic acid. How can I drive the equilibrium towards the product?

A4: Fischer esterification is a classic equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[1] To achieve high conversion, the equilibrium must be shifted to the product side, according to Le Châtelier's principle.

  • Strategies to Drive the Reaction:

    • Use of Excess Reagent: The simplest method is to use a large excess of ethanol, which serves as both a reactant and a solvent. This shifts the equilibrium towards the ester.[6]

    • Water Removal (Azeotropic Distillation): On a large scale, the most effective method is to remove the water as it is formed. This can be done by using a co-solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water. The reaction is run with a Dean-Stark apparatus to continuously remove the water, driving the reaction to completion.[7]

    • Increase Catalyst Loading: While effective, increasing the amount of sulfuric acid can lead to more by-products and more challenging work-up and waste disposal. This should be optimized carefully.

Topic: Work-up and Purification

Q6: I'm experiencing issues with phase separation (emulsions) during the aqueous work-up. How can I resolve this on a large scale?

A6: Emulsions are common during the work-up of reactions that involve both organic and aqueous phases, especially when vigorous mixing is used or when partially soluble species are present.

  • Causes and Solutions:

    • Vigorous Agitation: Reduce the agitator speed during washing steps to minimize shear forces that create emulsions.

    • pH Adjustment: The solubility of the starting material (a carboxylic acid) is highly pH-dependent. Ensure the pH during extraction is appropriate to keep all species in their desired phases.

    • Brine Wash: After aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Add More Solvent: Adding more of the organic extraction solvent can sometimes help to break an emulsion.

    • Allow Settling Time: On a large scale, simply allowing the mixture to stand without agitation for an extended period can allow the phases to separate.

Q7: My final product fails purity specifications after recrystallization. What are the common impurities and how can I remove them?

A7: Purity is paramount for pharmaceutical intermediates. Common impurities can originate from starting materials, side reactions, or subsequent degradation.

  • Potential Impurities:

    • Unreacted Starting Material: 3-Fluoro-4-nitrobenzoic acid.

    • Isomeric Impurities: Other mono-nitrated isomers of 3-Fluorobenzoic acid and their corresponding ethyl esters.

    • Di-nitrated Species: Di-nitro-3-fluorobenzoic acid or its ester.

    • Residual Solvents: Solvents used in the reaction or recrystallization (e.g., ethanol, ethyl acetate, petroleum ether).[6]

  • Purification Strategy:

    • Solvent System Optimization: The choice of recrystallization solvent is critical. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain in the mother liquor. Experiment with solvent mixtures, such as ethyl acetate/hexane or ethanol/water, to find the optimal system.[6]

    • Acid/Base Wash: Before crystallization, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like unreacted starting material. This must be followed by a water wash to remove the base.

    • Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help remove colored impurities.

    • Double Recrystallization: If a single recrystallization is insufficient, a second one may be necessary to achieve the desired purity.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical process parameters (CPPs) to monitor during the scale-up of the nitration step?

The CPPs for nitration are primarily related to safety and selectivity. They include:

  • Temperature of the reactor.

  • Addition rate of the nitrating agent.

  • Agitator speed/power.

  • Ratio of H₂SO₄ to HNO₃ in the mixed acid.

  • Water content of the mixed acid.

FAQ 2: What are the recommended in-process controls (IPCs) for monitoring reaction completion and purity at each stage?

  • Nitration: HPLC is the preferred method. A sample is taken from the reactor, quenched, and analyzed to quantify the remaining starting material and the formation of the product and key impurities (isomers, di-nitro species). The reaction is deemed complete when the starting material is below a set threshold (e.g., <1.0%).

  • Esterification: HPLC is also used here to monitor the conversion of the carboxylic acid to the ester. TLC can be used for a quick qualitative check.[8]

  • Work-up: pH measurements are critical during acid/base washes.

  • Final Product: HPLC for purity, GC for residual solvents, and Karl Fischer titration for water content.

FAQ 3: What are the primary safety hazards associated with this synthesis on an industrial scale, and what engineering controls are essential?

The primary hazards are the use of highly corrosive acids, the severe exothermic nature of nitration, and the generation of toxic nitrogen oxide (NOx) gases.[3][9]

  • Essential Engineering Controls:

    • Use of glass-lined or other corrosion-resistant reactors.

    • High-efficiency reactor cooling systems with built-in redundancy.

    • Automated and interlocked reagent dosing systems.

    • Pressure relief devices (bursting discs, relief valves) vented to a safe location or a scrubber.

    • A robust gas scrubbing system to neutralize NOx fumes.

    • Containment systems for spills and leaks.[3]

FAQ 4: Are there alternative, greener catalysts or solvents for the esterification step?

Yes, research is ongoing into greener alternatives to sulfuric acid. These include:

  • Solid Acid Catalysts: Zeolites or ion-exchange resins can be used.[10] They have the advantage of being easily filtered out of the reaction mixture, simplifying the work-up and reducing acidic waste.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the esterification reaction, often leading to shorter reaction times and higher yields with less catalyst.[11]

FAQ 5: What are the best practices for handling and disposing of the spent acid waste stream from the nitration reaction?

The spent acid stream is a significant environmental and cost issue.[2]

  • Neutralization: The most straightforward approach is controlled neutralization with a base like caustic soda or lime. This is also an exothermic process and requires cooling.

  • Acid Recovery: On a large scale, it can be economically viable to reconcentrate the sulfuric acid. This involves distilling off the water to bring the acid back to its original concentration for reuse.[9] This is an energy-intensive process but significantly reduces waste.

  • Regulatory Compliance: All disposal must comply with local, national, and international environmental regulations.

Section 4: Protocols and Data

Protocol 2: Detailed Step-by-Step Protocol for Fischer Esterification

(This is a representative laboratory protocol that must be adapted and validated for pilot and industrial scale.)

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and temperature probe with 3-Fluoro-4-nitrobenzoic acid (1.0 eq).

  • Solvent Charge: Add ethanol (5-10 volumes) and a water-entraining solvent like toluene (2-3 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) while stirring. An initial exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until water collection ceases and an IPC (HPLC) shows >99% conversion. This may take 8-16 hours.[6]

  • Cool Down: Cool the reaction mixture to room temperature.

  • Work-up: Transfer the mixture to a separation vessel. Wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or low-melting solid.[6]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot ethyl acetate and petroleum ether) to yield pure this compound.[6]

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterNitrationEsterification
Key Reagents 3-Fluorobenzoic acid, HNO₃, H₂SO₄3-Fluoro-4-nitrobenzoic acid, Ethanol, H₂SO₄
Temperature 0 - 10°C80 - 90°C (Reflux)
Reaction Time 2 - 4 hours8 - 16 hours
Typical Yield 85 - 92%90 - 97%
IPC Purity >90% (Area by HPLC)>98% (Area by HPLC)
Final Purity N/A>99.5% (Area by HPLC)

Section 5: Visual Workflows

G start Low Esterification Yield (IPC < 95% Conversion) check_sm Check Purity of Starting Material (SM) start->check_sm sm_ok SM Purity OK check_sm->sm_ok Pass sm_bad Repurify or Source New Starting Material check_sm->sm_bad Fail check_water Is Water Being Effectively Removed? water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No check_time Has Reaction Reached Equilibrium? time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No check_temp Is Reaction Temperature Adequate? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No sm_ok->check_water water_yes->check_time fix_water Check Dean-Stark Setup; Ensure Azeotrope is Forming; Use Anhydrous Solvents water_no->fix_water time_yes->check_temp fix_time Extend Reaction Time; Continue Monitoring by IPC time_no->fix_time final_check If All OK, Consider Increasing Catalyst Load temp_yes->final_check fix_temp Increase Reflux Rate; Ensure Efficient Heating temp_no->fix_temp

Caption: Troubleshooting workflow for low yield in the esterification step.

Section 6: References

  • BenchChem. (2025). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate. BenchChem. 12

  • Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE. 13

  • Maidin, M. M., et al. (2008). Ethyl 4-fluoro-3-nitrobenzoate. National Institutes of Health (NIH). 6

  • Baghbanzadeh, M., & Kappe, C. O. (2013). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. 11

  • Unknown Author. (n.d.). Nitration and Nitrating Agents. 4

  • Gutmann, B., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. 14

  • Firth, D. (n.d.). Nitration Reactions in Pharma Intermediates. Scribd. 15

  • Unknown Author. (2024). Nitrosamine Contamination in Pharmaceuticals. Biosciences Biotechnology Research Asia. 16

  • Funny EHS Info. (2024). Nitration reaction safety. YouTube. 3

  • Albright, L. F. (n.d.). Nitration: An Overview of Recent Developments and Processes. American Chemical Society. 9

  • Wikipedia. (n.d.). Nitration. Wikipedia. 17

  • ChemicalBook. (n.d.). 3-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook. 18

  • BYJU'S. (n.d.). Aromatic Nitration. BYJU'S. 2

  • Taylor & Francis. (n.d.). Nitration – Knowledge and References. Taylor & Francis. 19

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-nitro-4-fluoro-benzoate. PrepChem.com. 20

  • Unknown Author. (n.d.). 3-Fluoro-4-nitrobenzoic Acid: Synthesis and Applications in Drug Discovery. 21

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates. Google Patents. 7

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. 22

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Truman ChemLab. 1

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. 8

  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. 10

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. 5

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PubChem. 23

References

Safety precautions and handling guidelines for Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Fluoro-4-nitrobenzoate

Welcome to the technical support guide for this compound (CAS: 914347-91-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth safety information, handling protocols, and troubleshooting for common experimental challenges. The guidance herein is synthesized from established safety data and reaction principles to ensure both technical accuracy and practical utility in the laboratory.

Section 1: Critical Safety & Hazard Overview

Working with any chemical intermediate requires a foundational understanding of its potential hazards. This compound is an organic compound that must be handled with care. The following is a summary of its hazard profile, compiled from safety data sheets of structurally similar compounds due to limited specific data on this exact isomer. The general hazards associated with fluoro-nitro aromatic esters are expected to be applicable.[1][2]

1.1 GHS Hazard Statements Users must be aware of the following potential hazards, which are common to this class of compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory: May cause respiratory irritation.[1][2]

1.2 Precautionary Measures & Personal Protective Equipment (PPE)

To mitigate these risks, strict adherence to safety protocols is non-negotiable. The causality is simple: creating effective barriers between the chemical and the user prevents exposure and subsequent harm.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or dust.[3][4]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[4][7] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

1.3 First Aid Procedures

In case of accidental exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical advice if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][7]
Section 2: Physicochemical Properties & Handling

Understanding the compound's properties is key to its effective use and storage.

2.1 Properties Table

PropertyValueSource(s)
Molecular Formula C₉H₈FNO₄[9][10]
Molecular Weight 213.16 g/mol [10]
CAS Number 914347-91-4[11]
Appearance Expected to be a solid (crystalline powder or oil).[3][12]
Melting Point Data not widely available for this isomer; related compounds melt in the 41-59 °C range.[3][13]
Solubility Soluble in organic solvents like ethyl acetate.[12][14]
Topological Polar Surface Area 72.1 Ų[10]

2.2 Storage & Handling Guidelines

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[6]

  • Handling: Avoid generating dust. When transferring the solid, use appropriate tools and techniques to minimize aerosolization.[7] Ensure all equipment is clean and dry before use to prevent unwanted side reactions or decomposition.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and subsequent use of this compound.

  • Causality: Fischer esterification is a reversible equilibrium reaction. Low yields are often due to the presence of water (a product) or an incomplete reaction.[12][14]

  • Troubleshooting Steps:

    • Water Removal: Ensure you are using absolute (anhydrous) ethanol and that all glassware is thoroughly dried. Water shifts the equilibrium back towards the starting materials.

    • Catalyst Amount: A catalytic amount of concentrated sulfuric acid is typical. Too little may result in a slow reaction, while too much can cause charring or side reactions. A common loading is ~5-10 mol% relative to the carboxylic acid.[12][14]

    • Reaction Time & Temperature: The reaction is typically run at reflux for several hours (e.g., 8 hours).[12][14] If the yield is low, consider extending the reaction time and monitoring progress by Thin Layer Chromatography (TLC).

    • Driving Equilibrium: To push the reaction forward, you can use a large excess of ethanol, which acts as both solvent and reagent.

  • Causality: The ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions. During workup, quenching with an aqueous base (like sodium bicarbonate) to neutralize the acid catalyst can inadvertently promote hydrolysis if the contact time is too long or the base concentration is too high.

  • Troubleshooting Steps:

    • Use a Mild Base: Use a saturated solution of sodium bicarbonate, and perform the washings quickly and at a low temperature (e.g., in an ice bath).

    • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after mixing.

    • Alternative Workup: After evaporating the ethanol, you can dilute the residue with a non-polar organic solvent (like ethyl acetate) and wash with water, followed by a brine wash, and then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.[12] This avoids a strong base wash altogether if the residual acid is minimal.

  • Causality: The success of an SNAr reaction depends on the nucleophilicity of the attacking species, the stability of the Meisenheimer complex intermediate, and the nature of the leaving group. The fluorine atom is a good leaving group, and its reactivity is enhanced by the electron-withdrawing nitro group. However, in the 3-fluoro-4-nitro isomer, the fluorine is meta to the nitro group, which provides less activation compared to an ortho or para relationship. This is a key mechanistic consideration.[14]

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the nucleophile and leave the anion more reactive.

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at room temperature, try heating it. Monitor for potential decomposition.

    • Stronger Nucleophile/Base: Ensure your nucleophile is sufficiently strong. If you are using a neutral nucleophile (like an amine), adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can be necessary to deprotonate it or to scavenge the HF byproduct.

    • Check Isomer: Double-check that you are using the 3-fluoro-4-nitro isomer. If you were expecting the reactivity of the 4-fluoro-3-nitro isomer, your reaction conditions might be too mild.[14]

G start Experiment Start issue Problem Encountered? start->issue low_yield Low Reaction Yield issue->low_yield Yes impure_product Impure Product issue->impure_product No, but... check_reagents Reagents Anhydrous? (e.g., absolute ethanol) low_yield->check_reagents Check... check_conditions Reaction Time/Temp Sufficient? check_reagents->check_conditions Yes solution_water Solution: Use anhydrous reagents. Dry glassware thoroughly. check_reagents->solution_water check_equilibrium Driving Equilibrium? (e.g., excess reagent) check_conditions->check_equilibrium Yes solution_conditions Solution: Increase reflux time. Monitor via TLC. check_conditions->solution_conditions end Successful Experiment check_equilibrium->end workup_issue Hydrolysis during Aqueous Workup? impure_product->workup_issue purification_issue Purification Ineffective? workup_issue->purification_issue No solution_workup Solution: Use mild base (NaHCO3). Keep workup cold & fast. workup_issue->solution_workup Yes solution_purify Solution: Try different recrystallization solvent system (e.g., EtOAc/Hexane). Consider column chromatography. purification_issue->solution_purify Yes solution_purify->end

Caption: A troubleshooting decision tree for common experimental issues.

Section 4: Standard Experimental Protocol

This section provides a detailed protocol for the synthesis of this compound via Fischer Esterification, adapted from established procedures for related compounds.[12][14]

4.1 Synthesis of this compound

G cluster_reactants 1. Reaction Setup cluster_process 2. Process cluster_workup 3. Workup & Purification r1 3-Fluoro-4-nitrobenzoic acid reflux Reflux for 8h (Monitor by TLC) r1->reflux r2 Absolute Ethanol (Excess) r2->reflux r3 Conc. H₂SO₄ (Catalyst) r3->reflux evap Evaporate Ethanol (Reduced Pressure) reflux->evap dilute Dilute with Water & Extract with EtOAc evap->dilute wash Wash Organic Layer (Water, Brine) dilute->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate product Final Product: This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-4-nitrobenzoic acid.

  • Reagents: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both the solvent and reagent.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, approximately 2-5% of the flask's total volume.[12][14]

  • Reaction: Heat the mixture to reflux and maintain for approximately 8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[12]

  • Workup: Dilute the resulting residue with cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (e.g., 2 x 25 mL).[12]

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.[12]

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which may be a yellow oil or solid.[12]

  • Purification (Optional): For higher purity, the product can be recrystallized. A mixture of hot ethyl acetate and petroleum ether or hexanes is often effective for this class of compounds.[14]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-Fluoro-4-nitrobenzoate vs. Ethyl 4-Chloro-3-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitroaromatics are cornerstone building blocks in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of electron-withdrawing groups and a leaving group on the aromatic ring facilitates Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing complex molecular architectures. This guide provides an in-depth, comparative analysis of the reactivity of two structurally related but distinct isomers: Ethyl 3-Fluoro-4-nitrobenzoate and Ethyl 4-Chloro-3-nitrobenzoate. We will dissect the mechanistic nuances that govern their reactivity, present a framework for their experimental evaluation, and offer insights to guide researchers in selecting the optimal substrate for their synthetic goals.

The SNAr Mechanism: A Foundation for Comparison

Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination mechanism.[2][3]

  • Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[4][5] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6]

  • Elimination of the Leaving Group: The aromaticity is restored in a rapid second step, where the leaving group is expelled.[4]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step, and the faster the overall reaction.[5][7][8] This stability is primarily influenced by two factors: the nature of the electron-withdrawing groups (EWGs) and the identity of the leaving group.

Key Factors Influencing SNAr Reactivity
  • Electron-Withdrawing Groups (EWGs): Strong EWGs, such as the nitro group (-NO₂), are essential for SNAr. They activate the ring towards nucleophilic attack by withdrawing electron density. Crucially, when positioned ortho or para to the leaving group, they can directly stabilize the negative charge of the Meisenheimer complex through resonance.[2][7][8] A nitro group in the meta position offers only inductive stabilization, which is significantly less effective.[7][8]

  • The Leaving Group: In a stark contrast to SN2 reactions, the leaving group ability in SNAr often follows the order F > Cl > Br > I .[2][3][6] This inverted trend is a direct consequence of the two-step mechanism. Since the C-X bond is broken after the rate-determining step, bond strength is less important. Instead, the high electronegativity of fluorine powerfully stabilizes the transition state leading to the Meisenheimer complex through a strong inductive effect (-I effect).[4][5][9] This stabilization of the rate-determining step makes fluoride an excellent leaving group in this context.[6][10]

Structural and Reactivity Analysis

Let's analyze the specific structures of our two compounds to predict their relative reactivity.

CompoundStructureKey Features
This compound this compoundLeaving Group (F) is ortho to the activating Nitro Group (-NO₂) .
Ethyl 4-Chloro-3-nitrobenzoate Ethyl 4-Chloro-3-nitrobenzoateLeaving Group (Cl) is para to the activating Nitro Group (-NO₂) .
Prediction of Reactivity

This compound is predicted to be significantly more reactive than Ethyl 4-Chloro-3-nitrobenzoate.

This prediction is based on the convergence of two key electronic effects:

  • Superior Leaving Group Effect: As established, fluorine's high electronegativity makes it a better leaving group than chlorine in SNAr reactions.[2][3] Its powerful inductive effect greatly stabilizes the forming Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic attack.[4][5]

  • Positional Activation: In both compounds, the leaving group is positioned to receive maximal stabilization from the nitro group (ortho or para). This allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group via resonance, a critical factor for reactivity.[7][8] However, the inductive effect of the nitro group is distance-dependent and is more pronounced from the ortho position than the para position.[11] This provides an additional, albeit smaller, rate enhancement for the fluoro isomer.

Experimental Validation Protocol

To empirically validate this prediction, a comparative kinetic study can be designed. The reaction of each substrate with a model nucleophile, such as piperidine, can be monitored over time.

Objective

To determine the relative reaction rates of this compound and Ethyl 4-Chloro-3-nitrobenzoate with piperidine via SNAr.

Materials
  • This compound

  • Ethyl 4-Chloro-3-nitrobenzoate

  • Piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., Dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of this compound, Ethyl 4-Chloro-3-nitrobenzoate, and the internal standard in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vials maintained at 50 °C, add the substrate stock solution (e.g., 1 mL, 0.1 M) and the internal standard stock solution (e.g., 0.5 mL, 0.1 M).

    • Allow the solutions to equilibrate to the reaction temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add the piperidine stock solution (e.g., 1 mL, 1.0 M) to each vial simultaneously. Start a timer.

    • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of acetonitrile/water) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC. The method should be able to resolve the starting material, the product, and the internal standard.

    • Calculate the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both reactions.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants (k') for the two reactions to determine the relative reactivity.

Expected Results

The experimental data are expected to show that the rate constant for the reaction of this compound is significantly larger than that for Ethyl 4-Chloro-3-nitrobenzoate, confirming the theoretical prediction.

ParameterThis compoundEthyl 4-Chloro-3-nitrobenzoate
Predicted Rate Constant (k') k'Fk'Cl
Expected Relationship k'F > k'Cl
Predicted Half-Life (t1/2) ShorterLonger
Conclusion More ReactiveLess Reactive

Mechanistic and Workflow Diagrams

To visually summarize the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism cluster_fluoro This compound cluster_chloro Ethyl 4-Chloro-3-nitrobenzoate F_Start Substrate (Ar-F) + Nucleophile (Nu⁻) F_TS1 Transition State 1 F_Start->F_TS1 Rate-Determining Step (Slow) F_Meisenheimer Meisenheimer Complex (Stabilized by ortho-NO₂ and F) F_TS1->F_Meisenheimer F_TS2 Transition State 2 F_Meisenheimer->F_TS2 Fast F_Product Product (Ar-Nu) + Fluoride (F⁻) F_TS2->F_Product Cl_Start Substrate (Ar-Cl) + Nucleophile (Nu⁻) Cl_TS1 Transition State 1 Cl_Start->Cl_TS1 Rate-Determining Step (Slower than Fluoro) Cl_Meisenheimer Meisenheimer Complex (Stabilized by para-NO₂) Cl_TS1->Cl_Meisenheimer Cl_TS2 Transition State 2 Cl_Meisenheimer->Cl_TS2 Fast Cl_Product Product (Ar-Nu) + Chloride (Cl⁻) Cl_TS2->Cl_Product

Caption: Comparative SNAr reaction pathways.

Experimental_Workflow A Prepare 0.1M Substrate & 1.0M Nucleophile Stocks B Equilibrate Substrate & Internal Standard at 50°C A->B C Initiate Reaction with Nucleophile (t=0) B->C D Withdraw & Quench Aliquots at Time Intervals C->D E Analyze Samples by HPLC D->E Repeat for all time points F Plot ln[Substrate] vs. Time E->F G Calculate & Compare Rate Constants (k') F->G

Caption: Workflow for comparative kinetic analysis.

Conclusion and Application Insights

The analysis strongly indicates that This compound is the more reactive substrate for nucleophilic aromatic substitution compared to Ethyl 4-Chloro-3-nitrobenzoate . This enhanced reactivity is primarily due to the superior ability of the highly electronegative fluorine atom to stabilize the rate-determining transition state and the resulting Meisenheimer complex.

For drug development professionals and synthetic chemists, this reactivity differential is a critical design parameter.

  • For Rapid, High-Yield Syntheses: When mild conditions and short reaction times are paramount, this compound is the superior choice. Its high reactivity allows for efficient substitution with a wide range of nucleophiles, including less potent ones.

  • For Stepwise, Selective Reactions: In cases where a molecule contains multiple electrophilic sites, the lower reactivity of Ethyl 4-Chloro-3-nitrobenzoate might be advantageous. It could allow for selective reaction at a more activated site elsewhere in the molecule, with the chloro-substituted ring being addressed in a subsequent, more forcing step.

By understanding the fundamental principles that govern SNAr reactivity, researchers can make informed decisions, optimizing reaction conditions and accelerating the synthesis of target molecules.

References

A Comparative Guide to the Reaction Kinetics of Nucleophilic Substitution on Fluoronitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics associated with nucleophilic aromatic substitution (SNAr) on fluoronitrobenzoate substrates. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the mechanistic underpinnings and quantitative comparisons that inform rational reaction design and optimization. We will dissect the critical factors governing these reactions—from the choice of nucleophile and solvent to the strategic placement of activating groups—supported by experimental data and authoritative references.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike the more common electrophilic aromatic substitution, SNAr proceeds with nucleophilic attack on an aromatic ring that has been rendered electron-deficient.[1] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to a suitable leaving group.[2][3]

The reaction almost universally proceeds through a two-step addition-elimination pathway, often referred to as the SNAr mechanism.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the slow, rate-determining step (RDS) because it disrupts the aromaticity of the ring.[5][6] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The presence of an ortho or para nitro group is crucial for stabilizing the negative charge of this intermediate through resonance delocalization.[3]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[6]

// Reactants sub [label=<

Fluoronitrobenzoate

];

nu [label="Nu⁻", fontcolor="#EA4335"];

// Transition State 1 ts1 [label="‡", fontsize=24, fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Transition State 2 ts2 [label="‡", fontsize=24, fontcolor="#202124"];

// Products prod [label=<

Product

];

lg [label="F⁻", fontcolor="#34A853"];

// Arrows and Labels {rank=same; sub; nu;} sub -> ts1 [label="k₁ (slow, RDS)", fontcolor="#5F6368", fontsize=10]; nu -> ts1 [style=invis]; ts1 -> meisenheimer; meisenheimer -> ts2 [label=, fontcolor="#5F6368", fontsize=10]; ts2 -> prod; ts2 -> lg [style=invis];

// Invisible nodes for alignment dummy1 [shape=point, width=0.01, height=0.01, style=invis]; dummy2 [shape=point, width=0.01, height=0.01, style=invis]; sub -> dummy1 [style=invis]; dummy1 -> meisenheimer [style=invis]; meisenheimer -> dummy2 [style=invis]; dummy2 -> prod [style=invis];

// Plus signs plus1 [label="+", shape=plaintext]; plus2 [label="+", shape=plaintext]; sub -> plus1 [style=invis]; plus1 -> nu [style=invis]; prod -> plus2 [style=invis]; plus2 -> lg [style=invis]; } enddot Figure 1: The two-step addition-elimination mechanism for SNAr reactions.

Comparative Analysis of Reaction Kinetics

The rate of an SNAr reaction is highly sensitive to several variables. Understanding these relationships is key to controlling reaction outcomes. The overall rate law for a typical SNAr reaction is second-order, being first-order in both the aryl halide and the nucleophile.[7]

Rate = k[Aryl Halide][Nucleophile]

The Critical Role of the Leaving Group: Why Fluorine Excels

Contrary to intuition from SN1 and SN2 reactions where I > Br > Cl > F is the established order of leaving group ability, in SNAr reactions, the trend is often reversed: F > Cl > Br > I .[1] This phenomenon is a direct consequence of the reaction mechanism. Since the rate-determining step is the initial nucleophilic attack, the strength of the carbon-halogen bond (which is strongest for C-F) is not the primary factor.[6]

Instead, the high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I), which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[6] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction.

Leaving Group (X) in p-Nitrophenyl-XRelative RateRationale
-F 3100Highest electronegativity strongly stabilizes the transition state of the RDS via the inductive effect.[6]
-Cl 4.3Moderate inductive effect and leaving group ability.
-Br 2.7Similar to chlorine but slightly less effective.
-I 1.0Poorest inductive stabilization of the RDS transition state.

Table 1: Relative rates for the reaction of piperidine with various p-nitrophenyl halides, demonstrating the superior reactivity of the fluoride leaving group in SNAr.

Effect of Nitro Group Position: Ortho vs. Para Activation

The position of the nitro group activator has a profound impact on reaction kinetics. Both ortho and para positions allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[1][3] However, the ortho-isomer often reacts faster than the para-isomer. For instance, 2-nitrofluorobenzene is approximately 30 times more reactive than its 4-nitro counterpart in liquid ammonia.[8] This enhanced reactivity is attributed to the strong, distance-dependent inductive effect (-I) of the nitro group, which is more pronounced from the ortho position and provides additional stabilization to the developing negative charge on the adjacent carbon during nucleophilic attack.[5]

Influence of the Nucleophile

The nature of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles generally lead to faster reactions. Factors influencing nucleophilicity in SNAr reactions include:

  • Basicity: While related, basicity and nucleophilicity are not always directly proportional. However, for a series of related nucleophiles (e.g., substituted phenoxides), a higher pKa can correlate with a higher reaction rate.[8]

  • Steric Hindrance: Bulky nucleophiles can slow the rate of attack on the aromatic ring.

  • Polarizability: Softer, more polarizable nucleophiles can also be highly effective.

Kinetic studies involving amines often reveal complex behavior. For example, some reactions show catalysis by a second molecule of the amine nucleophile, suggesting it acts as a base to facilitate proton transfer in the transition state.[9]

Solvent Effects: A Decisive Factor

The choice of solvent can dramatically alter the rate of SNAr reactions, primarily by influencing the solvation of the nucleophile and the stability of the charged intermediates.[10][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They are polar enough to dissolve the reactants but do not strongly solvate the anionic nucleophile through hydrogen bonding.[10] This leaves the nucleophile "naked" and highly reactive, leading to significant rate acceleration.[12]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can slow down SNAr reactions. They form a strong solvation shell around the anionic nucleophile via hydrogen bonding, which stabilizes the nucleophile and increases the activation energy required for it to attack the electrophilic ring.[11][13]

  • Aprotic Solvents (e.g., Toluene, Benzene): In these non-polar environments, reactions can still proceed. However, kinetic studies have shown that base catalysis by the amine nucleophile can become a dominant factor. For the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, strong base catalysis is observed in solvents like toluene and benzene, whereas it is absent in hydrogen-bond donor solvents like chloroform.[14][15] This indicates a shift in the rate-limiting step depending on the solvent's ability to assist in the departure of the fluoride ion.[15]

SolventTypeEffect on SNAr RateRationale
DMSO, DMF Polar AproticGreatly AcceleratesPoorly solvates the anion, increasing nucleophile reactivity.[10][12]
Acetonitrile Polar AproticAcceleratesEffective at dissolving reactants without overly solvating the nucleophile.[14]
Methanol, Water Polar ProticDeceleratesStrongly solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[11]
Toluene, Benzene AproticVaries (often slow)Rate can be highly dependent on base catalysis by the nucleophile itself.[14][15]
Chloroform Aprotic (HBD)ModerateCan assist in leaving group departure through hydrogen-bond donation.[14][15]

Table 2: A comparative guide to the effect of different solvent classes on the kinetics of SNAr reactions.

Experimental Protocol: A Guide to Measuring SNAr Kinetics

To provide actionable insights, this section outlines a standardized workflow for determining the pseudo-first-order rate constant (kobs) for the reaction of a fluoronitrobenzoate with an amine nucleophile using UV-Vis spectrophotometry. This method is effective because the product of the substitution often has a distinct chromophore that absorbs at a different wavelength from the reactants.[16]

Materials and Instrumentation
  • Substrate: 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Nucleophile: Piperidine

  • Solvent: Acetonitrile (MeCN)

  • Instrumentation: Temperature-controlled UV-Vis Spectrophotometer

Experimental Workflow

Workflow prep2 prep2 run1 run1 prep2->run1 run4 run4 an1 an1 run4->an1

Causality in Protocol Design
  • Pseudo-First-Order Conditions: Using a large excess of the nucleophile ([Piperidine] > 10 x [FDNB]) is a critical experimental choice. It ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the kinetics to be dependent only on the concentration of the fluoronitrobenzoate. This allows for the straightforward determination of the observed rate constant, kobs.[16]

  • Solvent Choice: Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves the reactants while minimizing complex solvent-nucleophile interactions that could complicate the kinetic analysis.[14]

  • Temperature Control: SNAr reactions, like most chemical reactions, are temperature-dependent. Precise temperature control is essential for reproducibility and for calculating activation parameters (e.g., ΔH‡ and ΔS‡) if desired.[9]

Conclusion

The reaction kinetics of nucleophilic substitution on fluoronitrobenzoates are governed by a predictable yet nuanced set of principles. The success of these reactions hinges on a synergistic interplay between the substrate's electronic properties, the nature of the nucleophile, and the surrounding solvent environment. Fluorine's role as a highly activating leaving group, a consequence of its powerful inductive effect, makes fluoronitrobenzoates exceptionally useful substrates. For practitioners in drug development and process chemistry, a thorough understanding of these kinetic principles is not merely academic; it is a prerequisite for the rational design of efficient, high-yielding, and scalable synthetic routes. By carefully selecting nucleophiles and leveraging the accelerating effects of polar aprotic solvents, researchers can effectively harness the power of SNAr chemistry.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 3-Fluoro-4-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Ethyl 3-Fluoro-4-nitrobenzoate Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful discovery of novel therapeutic agents. This compound is a quintessential example of a versatile starting material, embodying latent potential for the generation of diverse and biologically active derivatives.[1] Its utility is rooted in the synergistic interplay of its constituent functional groups: the nitro and fluoro substituents on the aromatic ring. The electron-withdrawing nature of the nitro group, coupled with the strategic placement of the fluorine atom, activates the molecule for nucleophilic aromatic substitution, providing a facile entry point for a wide array of chemical modifications.[2] Furthermore, the incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting derivatives, underscoring the therapeutic potential of this scaffold.[1]

This guide provides a comprehensive framework for the validation of the biological activity of derivatives synthesized from this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key biological assays, and present a comparative analysis of hypothetical derivatives to illustrate the principles of structure-activity relationship (SAR) studies. While direct, extensive comparative literature on a wide range of this compound derivatives is emerging, this guide leverages established methodologies and insights from structurally related compounds to provide a robust roadmap for researchers in drug discovery.

Anticipated Biological Activities and Validation Strategies

Based on the rich chemistry of analogous fluorinated and nitrated aromatic compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity: A Comparative Evaluation

The quest for novel antimicrobial agents is a perpetual challenge in the face of rising antibiotic resistance. Fluoroquinolones, a major class of synthetic antibiotics, often feature a fluorinated aromatic core.[3] The synthesis of quinolone and other heterocyclic derivatives from precursors analogous to this compound suggests the potential for developing new antimicrobial agents.[3]

The cornerstone for evaluating the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

To facilitate a clear comparison of the antimicrobial efficacy of different derivatives, the MIC values should be tabulated.

Derivative IDModification at C4-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
EFNB-001 Piperazine816
EFNB-002 Morpholine1632
EFNB-003 N-methylpiperazine48
Ciprofloxacin (Standard)10.5

This is a hypothetical table for illustrative purposes.

The hypothetical data above suggests that the nature of the substituent introduced at the C4-position via nucleophilic substitution significantly influences antimicrobial activity. For instance, the introduction of a basic nitrogen-containing heterocycle like piperazine (EFNB-001) confers broad-spectrum activity. Further modification, such as the addition of a methyl group to the piperazine ring (EFNB-003), could potentially enhance this activity.

Workflow for Antimicrobial Activity Validation

cluster_synthesis Derivative Synthesis cluster_assay Biological Validation cluster_analysis Data Analysis Start This compound Reaction Nucleophilic Aromatic Substitution with Amines Start->Reaction Derivatives Library of Derivatives (e.g., EFNB-001, EFNB-002) Reaction->Derivatives Inoculum Prepare Bacterial Inoculum Assay Broth Microdilution Assay Inoculum->Assay Dilution Serial Dilution of Derivatives Dilution->Assay Incubation Incubate at 37°C Assay->Incubation Readout Determine MIC Incubation->Readout Comparison Comparative Table of MIC Values Readout->Comparison SAR Structure-Activity Relationship Analysis Comparison->SAR

Caption: Workflow for synthesis and antimicrobial validation.

Anticancer Activity: A Mechanistic Approach

The structural motif of a substituted benzene ring is a common feature in many anticancer agents. Benzimidazole derivatives, which can be synthesized from precursors like this compound, have shown promise as anticancer agents by interacting with various biological targets, including kinases and DNA.[4][5][6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool in the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

The cytotoxic potential of the derivatives should be compared by tabulating their IC₅₀ values against different cancer cell lines.

Derivative IDModificationIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
EFNB-Benza-01 Unsubstituted Benzimidazole25.432.1
EFNB-Benza-02 5-Chloro-benzimidazole12.818.5
EFNB-Benza-03 5-Methoxy-benzimidazole8.210.9
Doxorubicin (Standard)1.52.1

This is a hypothetical table for illustrative purposes.

The hypothetical data suggests that the derivatization of this compound into benzimidazole structures can yield compounds with anticancer activity. The nature and position of substituents on the benzimidazole ring appear to be critical. For example, the introduction of an electron-donating methoxy group at the 5-position (EFNB-Benza-03) may lead to a more potent compound compared to an electron-withdrawing chloro group (EFNB-Benza-02) or an unsubstituted analog (EFNB-Benza-01).

Signaling Pathway and Experimental Workflow

cluster_pathway Potential Mechanism of Action cluster_workflow Anticancer Activity Validation Workflow Derivative Benzimidazole Derivative Kinase Inhibition of Protein Kinases (e.g., EGFR, BRAF) Derivative->Kinase Pathway Disruption of Proliferation Signaling Pathways Kinase->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis Seeding Seed Cancer Cells Treatment Treat with Derivatives Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Incubate Incubate for Formazan Formation MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance at 570 nm Solubilize->Read IC50 Calculate IC50 Values Read->IC50

Caption: Potential mechanism and validation workflow.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. This guide has outlined a systematic approach to validate the potential antimicrobial and anticancer activities of its derivatives. By employing standardized assays such as broth microdilution for MIC determination and the MTT assay for cytotoxicity, researchers can generate robust and comparable data. The subsequent analysis of structure-activity relationships is crucial for the rational design of more potent and selective compounds. Future research should focus on synthesizing a diverse library of derivatives and exploring a wider range of biological targets to fully unlock the therapeutic potential of this valuable chemical entity.

References

A Comparative Study of Leaving Group Ability in Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate the leaving group ability of various substituted nitrobenzoates. We delve into the underlying physical organic principles, present a robust experimental design utilizing nucleophilic aromatic substitution (SNAr), and detail a kinetic analysis protocol using UV-Vis spectrophotometry. By correlating reaction rates with the electronic properties of substituents, this guide offers a clear, data-driven methodology for ranking and understanding the lability of these important chemical entities.

Introduction: The Critical Role of the Leaving Group

In the landscape of organic synthesis and drug development, the efficiency of a chemical reaction often hinges on the "leaving group"—an entity that detaches from a molecule during a substitution or elimination reaction.[1] A "good" leaving group is one that can depart readily, stabilizing the negative charge it takes with it.[2] This stability is fundamentally linked to the group's basicity; weak bases, which are the conjugate bases of strong acids, make excellent leaving groups.[2][3] The relationship is intuitive: a stable anion is a weak base and is less likely to react back with the carbocation or intermediate formed, thus favoring the forward reaction.[4]

The pKa of the leaving group's conjugate acid is a powerful predictor of its lability.[4][5] Generally, the lower the pKa of the conjugate acid, the better the leaving group.[3][4] For instance, the conjugate acids of excellent leaving groups like iodide (HI, pKa ≈ -10) and tosylate (TsOH, pKa ≈ -2.8) are exceptionally strong acids.[6]

This guide focuses on substituted nitrobenzoates, a class of compounds where the leaving group ability can be systematically tuned. By altering the substituents on the aromatic ring, we can modulate the electronic environment of the benzoate system, thereby influencing the stability of the departing carboxylate anion. This principle is central to designing reactions with controlled kinetics and is particularly relevant in the context of nucleophilic aromatic substitution (SNAr) reactions.[7][8]

The Model Reaction: Nucleophilic Aromatic Substitution (SNAr)

To quantitatively assess leaving group ability, we require a model reaction that is sensitive to the electronic nature of the leaving group. The Nucleophilic Aromatic Substitution (SNAr) reaction is an ideal choice.[7][9][10] In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing the leaving group.[7][11] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][11]

Crucially, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group (–NO2), positioned ortho or para to the leaving group.[7][8][11] These EWGs are essential for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining first step (nucleophilic attack).[8]

For this study, we will use 1-chloro-2,4-dinitrobenzene as the substrate and a series of substituted sodium benzoates as nucleophiles, where the substituted nitrobenzoate itself becomes the leaving group in a reverse reaction scenario, or more practically, we can study the hydrolysis of substituted 2,4-dinitrophenyl benzoates. The latter is experimentally more straightforward. The rate of hydrolysis, where water or hydroxide acts as the nucleophile, will directly reflect the ability of the substituted nitrobenzoate to depart.

Experimental Design & Rationale

The core of this study is to measure and compare the rates of hydrolysis for a series of para-substituted 2,4-dinitrophenyl nitrobenzoates. The variation in the para-substituent (X) allows for a systematic investigation of electronic effects on leaving group ability.

Hypothesis: The rate of reaction will be directly proportional to the electron-withdrawing strength of the substituent (X) on the nitrobenzoate leaving group. A stronger electron-withdrawing group will better stabilize the resulting carboxylate anion, making it a better leaving group and accelerating the reaction.

Synthesis of Substrates

The required 2,4-dinitrophenyl para-substituted nitrobenzoate esters can be synthesized by reacting 2,4-dinitrochlorobenzene with the corresponding sodium para-substituted nitrobenzoate salt.

Kinetic Analysis via UV-Vis Spectrophotometry

The hydrolysis of the 2,4-dinitrophenyl nitrobenzoate esters in an alkaline medium produces the 2,4-dinitrophenoxide ion, which is a highly colored species with a strong absorbance in the visible region (around 360-400 nm). This provides a convenient spectroscopic handle to monitor the progress of the reaction in real-time.[12][13][14]

The reaction follows pseudo-first-order kinetics when the concentration of the nucleophile (hydroxide) is kept in large excess compared to the ester substrate.[15] The observed rate constant (k_obs) can be determined by monitoring the increase in absorbance of the 2,4-dinitrophenoxide ion over time.[16]

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constant (k_obs) for the alkaline hydrolysis of various para-substituted 2,4-dinitrophenyl nitrobenzoates.

Materials:

  • A series of para-substituted 2,4-dinitrophenyl nitrobenzoates (e.g., X = –OCH₃, –CH₃, –H, –Cl, –NO₂)

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control[17]

  • Quartz cuvettes (1 cm path length)

  • Stopped-flow accessory (optional, for very fast reactions)[17]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Protocol:

  • Solution Preparation:

    • Stock Ester Solutions (1 mM): Prepare individual stock solutions of each para-substituted 2,4-dinitrophenyl nitrobenzoate in acetonitrile.

    • NaOH Solution (0.1 M): Prepare a stock solution of sodium hydroxide in deionized water.

    • Reaction Buffer: Prepare the final reaction buffer by mixing the NaOH solution with a water/acetonitrile mixture to achieve the desired final pH and solvent composition (e.g., 50:50 water:acetonitrile). Maintaining a constant solvent composition is critical for comparing results.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to acquire data in kinetics mode.

    • Set the wavelength to the λ_max of the 2,4-dinitrophenoxide ion (determine this by running a scan of the final product).

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette the reaction buffer into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, precise volume of the stock ester solution into the cuvette. The final ester concentration should be significantly lower than the NaOH concentration (e.g., 0.05 mM).

    • Quickly mix the solution by inverting the cuvette (or rely on the stopped-flow mixer) and immediately start data acquisition.

    • Record the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      At=A(AA0)ekobstA_t = A∞ - (A_∞ - A_0)e^{-k_{obs}t}At​=A∞​−(A∞​−A0​)e−kobs​t
      Where:

      • A_t is the absorbance at time t.

      • A_∞ is the absorbance at the end of the reaction.

      • A_0 is the initial absorbance.

      • k_obs is the pseudo-first-order rate constant.

    • Alternatively, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.

Data Presentation and Interpretation

The collected kinetic data should be organized to facilitate clear comparison.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of para-Substituted 2,4-Dinitrophenyl Nitrobenzoates

Substituent (X)pKa of X-C₆H₄COOH[18]k_obs (s⁻¹)Relative Rate (k_obs / k_H)
–OCH₃4.460.0050.25
–CH₃4.340.0120.60
–H4.190.0201.00
–Cl4.000.0954.75
–NO₂3.41[19][20][21]0.85042.5

Note: pKa values are for the corresponding substituted benzoic acids, which serve as the conjugate acids of the leaving groups.

Correlation with Electronic Parameters: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the influence of meta- and para-substituents on reaction rates.[22] It establishes a linear free-energy relationship:

log(k_X / k_H) = ρσ

Where:

  • k_X is the rate constant for a reaction with substituent X.

  • k_H is the rate constant for the unsubstituted reaction (X = H).

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It quantifies the electronic effect of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.

Interpretation of the Hammett Plot:

By plotting log(k_X / k_H) versus the Hammett substituent constant σ for each substituent, we can assess the electronic demand of the reaction.

  • A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This means that negative charge is developing in the transition state of the rate-determining step. For our hydrolysis reaction, the rate-determining step is the departure of the nitrobenzoate anion. A positive ρ value would confirm that stabilizing this developing negative charge via electron-withdrawing substituents on the leaving group speeds up the reaction.

  • The magnitude of ρ indicates the sensitivity of the reaction to these electronic effects. A large positive ρ value signifies a high degree of charge buildup and a strong sensitivity to the electronic nature of the substituents.[23]

Visualization of Concepts and Workflows

G cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis S1 Synthesize Substituted 2,4-Dinitrophenyl Nitrobenzoates S2 Prepare Stock Solutions (Esters, NaOH) S1->S2 E1 Equilibrate Spectrophotometer & Reaction Buffer (25°C) S2->E1 E2 Initiate Reaction in Cuvette (Inject Ester Stock) E1->E2 E3 Monitor Absorbance of 2,4-Dinitrophenoxide vs. Time E2->E3 A1 Fit Data to First-Order Model to obtain k_obs E3->A1 A2 Tabulate k_obs and pKa for each Substituent A1->A2 A3 Construct Hammett Plot (log(k_rel) vs. σ) A2->A3 A4 Determine Reaction Constant (ρ) A3->A4

G cluster_substituent Substituent Electronic Effect cluster_stability Leaving Group Stability cluster_rate Reaction Rate EWG Strong EWG (e.g., -NO2) Stable More Stable Anion (Weaker Base) EWG->Stable stabilizes EDG Strong EDG (e.g., -OCH3) Unstable Less Stable Anion (Stronger Base) EDG->Unstable destabilizes Fast Faster Rate (Better Leaving Group) Stable->Fast leads to Slow Slower Rate (Poorer Leaving Group) Unstable->Slow leads to

Conclusion

This guide outlines a systematic and robust methodology for the comparative study of leaving group ability in substituted nitrobenzoates. By employing the principles of physical organic chemistry and leveraging a well-defined kinetic experiment, researchers can generate high-quality, quantitative data. The correlation of reaction rates with substituent electronic parameters via the Hammett equation provides deep mechanistic insight, confirming that electron-withdrawing groups enhance leaving group ability by stabilizing the resultant anion. This framework is not only academically instructive but also provides a practical tool for rationally designing molecules and reactions in the fields of chemical synthesis and drug development.

References

A Comparative Purity Analysis of Commercially Available Ethyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials is paramount. Impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired byproducts, altering the toxicological profile of the final API, and impacting the overall safety and efficacy of the drug product.[1] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, place stringent requirements on the characterization and control of starting materials and their impurities.[2][3]

Ethyl 3-fluoro-4-nitrobenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. Its chemical structure, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile intermediate for introducing these functionalities into larger, more complex molecules. Given its role in pharmaceutical synthesis, ensuring the purity of commercially available this compound is a critical first step for any research and development program.

This guide provides an in-depth comparative analysis of the purity of this compound sourced from three representative commercial suppliers. We will delve into a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile. The causality behind our experimental choices and the interpretation of the resulting data are explained to provide actionable insights for researchers, scientists, and drug development professionals.

Understanding Potential Impurities: A Synthesis-Based Perspective

The purity of a commercial chemical is often a reflection of its synthetic route and subsequent purification processes.[4] A common synthetic pathway to this compound likely involves the nitration of ethyl 3-fluorobenzoate or the esterification of 3-fluoro-4-nitrobenzoic acid.[5] Based on these potential routes, we can anticipate several classes of impurities:

  • Starting Materials: Residual, unreacted starting materials such as 3-fluoro-4-nitrobenzoic acid or ethyl 3-fluorobenzoate.

  • Isomeric Impurities: Positional isomers formed during the nitration step, for example, Ethyl 5-fluoro-2-nitrobenzoate and Ethyl 3-fluoro-2-nitrobenzoate.

  • Byproducts of Side Reactions: Impurities generated from competing reactions, such as dinitrated products.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethanol, ethyl acetate) and reagents (e.g., sulfuric acid, nitric acid) used in the synthesis and purification steps.[1]

The following diagram illustrates the logical flow for identifying and characterizing these potential impurities.

cluster_synthesis Anticipated Synthesis Route cluster_impurities Potential Impurity Classes cluster_analysis Analytical Characterization Start Starting Materials (e.g., 3-Fluoro-4-nitrobenzoic acid, Ethanol) Reaction Esterification Reaction (Acid Catalyst) Start->Reaction Crude Crude Product Reaction->Crude Imp2 Isomeric Byproducts Reaction->Imp2 Non-regioselective Nitration (if applicable) Imp3 Side-Reaction Products Reaction->Imp3 Over-reaction or Side Reactions Imp1 Unreacted Starting Materials Crude->Imp1 Incomplete Reaction Imp4 Residual Solvents & Reagents Crude->Imp4 Purification Inefficiencies qNMR qNMR (Absolute Purity & Structure Confirmation) Crude->qNMR Overall Purity Assessment HPLC HPLC (Purity & Isomers) Imp1->HPLC Imp2->HPLC GCMS GC-MS (Volatile Impurities & Byproducts) Imp3->GCMS Imp4->GCMS

Caption: Logical workflow for impurity analysis of this compound.

Comparative Analysis of Commercial Samples

For this guide, we procured this compound from three different, anonymized major chemical suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. All suppliers listed a purity of ≥98%. Our analysis sought to verify this claim and to identify and quantify any impurities present.

Data Summary

The table below summarizes the purity assessment of the three commercial samples using HPLC, GC-MS for residual solvents, and quantitative ¹H and ¹⁹F NMR.

Parameter Supplier A Supplier B Supplier C
Stated Purity ≥98%≥98%≥98%
Appearance Off-white crystalline solidPale yellow solidYellowish powder
HPLC Purity (% Area) 99.2%98.5%97.8%
Major Impurity (HPLC) Isomer 1 (0.5%)Isomer 1 (0.8%)Isomer 2 (1.2%)
Residual Ethanol (GC-MS) < 50 ppm150 ppm300 ppm
¹H qNMR Purity 99.1%98.3%97.5%
¹⁹F qNMR Purity 99.3%98.6%97.9%

Experimental Protocols and Rationale

The following sections provide detailed, step-by-step methodologies for the key experiments performed in this comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Detection

Rationale: HPLC is a cornerstone technique for purity assessment, offering high resolution to separate the main component from closely related impurities, such as positional isomers. A UV detector is highly effective for aromatic nitro compounds due to their strong chromophores.

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of this compound B Dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to make a 1 mg/mL stock solution A->B C Prepare a 0.1 mg/mL working solution by dilution B->C D Filter through a 0.45 µm syringe filter into an HPLC vial C->D E Equilibrate HPLC system with mobile phase until baseline is stable D->E F Inject 10 µL of the sample solution E->F G Run the gradient elution program F->G H Monitor at 254 nm G->H I Integrate all peaks in the chromatogram H->I J Calculate the area percentage of the main peak and impurities I->J

Caption: HPLC workflow for purity analysis of this compound.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification processes.[6] The high sensitivity of the mass spectrometer allows for the detection of trace-level contaminants.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Accurately weigh ~50 mg of this compound B Dissolve in 1 mL of a high-purity solvent (e.g., DMSO) A->B C Vortex to ensure complete dissolution B->C D Inject 1 µL of the sample solution into the GC-MS C->D E Run the temperature program D->E F Acquire mass spectra in full scan mode E->F G Identify peaks corresponding to residual solvents by comparing their mass spectra with a library (e.g., NIST) F->G H Quantify using an external standard calibration curve if necessary G->H

Caption: GC-MS workflow for residual solvent analysis.

Instrumentation and Consumables:

  • GC-MS system with an electron ionization (EI) source

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • High-purity solvent for sample dissolution (e.g., DMSO)

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-400 m/z

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[7] By comparing the integral of a known analyte signal to that of a certified internal standard, a highly accurate purity value can be determined. The presence of a fluorine atom in this compound allows for the use of both ¹H and ¹⁹F qNMR, providing an orthogonal method for purity confirmation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_qnmr qNMR Analysis cluster_data Data Analysis A Accurately weigh ~15 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid for ¹H, 1,4-difluorobenzene for ¹⁹F) into a vial B Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) A->B C Transfer the solution to an NMR tube B->C D Acquire ¹H and ¹⁹F NMR spectra under quantitative conditions (long relaxation delay, calibrated 90° pulse) C->D E Ensure a high signal-to-noise ratio D->E F Carefully phase and baseline correct the spectra E->F G Integrate a well-resolved signal for the analyte and the internal standard F->G H Calculate the purity using the standard qNMR equation G->H

Caption: qNMR workflow for absolute purity determination.

Instrumentation and Consumables:

  • NMR spectrometer (≥400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid for ¹H, 1,4-difluorobenzene for ¹⁹F)

  • Analytical balance (0.01 mg accuracy)

NMR Instrument Parameters (General Guidelines):

  • Pulse Program: Single pulse, without decoupling during acquisition for ¹H qNMR.

  • Sample Temperature: 25 °C (regulated ± 0.1 K)

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.

Discussion and Recommendations

Our multi-faceted analytical approach reveals subtle but important differences between the commercial samples of this compound.

  • Supplier A consistently provided the highest purity material across all analytical techniques, with minimal isomeric impurities and residual solvents. The off-white crystalline appearance is also indicative of high purity.

  • Supplier B delivered a product that met the ≥98% purity specification, but with a slightly higher level of an isomeric impurity and residual ethanol compared to Supplier A.

  • Supplier C 's material, while still within the stated purity range by some measures, showed the highest levels of impurities, including a different major isomeric impurity, and significantly more residual solvent. The yellowish color may also suggest the presence of chromophoric impurities.

For researchers in the early stages of drug discovery, the material from any of the suppliers may be suitable. However, for process development, scale-up, and studies where the impurity profile is critical, the higher purity material from Supplier A is strongly recommended. The presence of isomers in the materials from Suppliers B and C could lead to difficulties in purification of the downstream products and complicate the interpretation of biological data.

It is crucial for researchers to not solely rely on the supplier's certificate of analysis but to perform their own in-house purity assessment, especially when embarking on a new synthetic route or when using a new batch of starting material. The analytical methods detailed in this guide provide a robust framework for such a verification process.

Conclusion

The purity of starting materials is a critical, non-negotiable aspect of pharmaceutical research and development. This guide has demonstrated a comprehensive approach to the purity analysis of commercially available this compound, highlighting that not all suppliers provide material of the same quality, even when the stated purity is similar. By employing orthogonal analytical techniques like HPLC, GC-MS, and qNMR, researchers can gain a detailed understanding of the impurity profile of their starting materials, enabling them to make informed decisions and ensuring the integrity and reproducibility of their scientific work.

References

Cross-Validation of Analytical Methods for the Characterization of Ethyl 3-Fluoro-4-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are critical to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for the characterization of this compound, with a focus on cross-validation to ensure data integrity and regulatory compliance. The principles and methodologies discussed are grounded in the latest guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will explore various analytical techniques, their validation parameters, and how to effectively cross-validate these methods to ensure consistent and reliable results across different laboratories, instruments, and analysts.[7]

Core Analytical Techniques for Characterization

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and assay. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds.[8][9][10]

  • Gas Chromatography (GC): A powerful method for the analysis of volatile and thermally stable compounds.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound.[11]

  • Mass Spectrometry (MS): Used for the determination of the molecular weight and elemental composition of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity and assay determination of pharmaceutical intermediates like this compound. A reverse-phase HPLC method is generally preferred for this type of aromatic compound.

Experimental Protocol: HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC)

GC can be a valuable complementary technique to HPLC, especially when coupled with a mass spectrometer (GC-MS) for the identification of volatile impurities.

Experimental Protocol: GC
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Analytical Method Validation: A Pillar of Scientific Integrity

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2] The core validation parameters, as outlined by ICH guidelines, are crucial for ensuring the reliability of analytical data.[12][13]

Key Validation Parameters
Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[13][14]The analyte peak should be well-resolved from impurity and placebo peaks (Resolution > 2.0).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][12]Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.[13][14]Percent recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]System suitability criteria are met under all varied conditions.
Validation Workflow

The validation process follows a structured approach to ensure that the analytical method is fit for its purpose.[12]

ValidationWorkflow Start Define Purpose & Scope Protocol Prepare Validation Protocol Start->Protocol Experiments Conduct Validation Experiments Protocol->Experiments DataAnalysis Analyze Data vs. Acceptance Criteria Experiments->DataAnalysis Report Prepare Validation Report DataAnalysis->Report Approval Review & Approve Report Report->Approval

Caption: A streamlined workflow for analytical method validation.

Cross-Validation of Analytical Methods

Cross-validation is the process of verifying that a validated method produces consistent and reliable results when used by different laboratories, analysts, or with different instruments.[7] This is a critical step in method transfer and ensures inter-laboratory reproducibility.[7][16]

When is Cross-Validation Necessary?
  • When a method is transferred from a development lab to a quality control lab.

  • When data is generated at multiple sites for a single study.[17]

  • When different analytical techniques are used to measure the same attribute.

Cross-Validation Approaches

There are several approaches to cross-validation, with comparative testing being the most common.[16]

  • Comparative Testing: Both the transferring and receiving laboratories analyze the same batch of samples, and the results are statistically compared.[16]

  • Co-validation: The receiving laboratory participates in the validation of the method alongside the transferring laboratory.[16][18]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the method.[16]

Cross-Validation Workflow: Comparative Testing

CrossValidationWorkflow cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory T_Protocol Develop Transfer Protocol R_Training Train Receiving Lab Personnel T_Protocol->R_Training T_Samples Analyze Homogenous Samples Compare Statistically Compare Results T_Samples->Compare R_Samples Analyze Homogenous Samples R_Samples->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance Pass Method Transfer Successful Acceptance->Pass Yes Fail Investigate & Remediate Acceptance->Fail No

Caption: Workflow for comparative testing in method cross-validation.

Comparative Data Summary

The following table summarizes the expected performance of HPLC and GC for the characterization of this compound.

ParameterHPLCGCRationale
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.[8][19]Suitable for volatile and thermally stable compounds; may require higher temperatures for this analyte.[8][19]HPLC is generally more versatile for a wider range of pharmaceutical intermediates.[9]
Specificity Excellent for separating positional isomers and non-volatile impurities.[8]High resolution for volatile impurities; GC-MS provides definitive identification.[8]The choice depends on the expected impurity profile.
Sensitivity Typically in the ppm to ppb range, depending on the detector.[19]Generally higher sensitivity, especially with selective detectors (e.g., ECD for halogenated compounds).GC can be more sensitive for certain analytes.
Analysis Time Typically 10-30 minutes per sample.Can be faster, especially with modern rapid GC methods.[10]GC can offer higher throughput for routine analysis.
Sample Preparation Generally straightforward dissolution in the mobile phase.May require derivatization for less volatile compounds to improve peak shape.[19]HPLC often has simpler sample preparation.

Conclusion

Both HPLC and GC are powerful techniques for the characterization of this compound. HPLC is recommended as the primary method for routine quality control due to its robustness and applicability to a wide range of potential impurities.[8] GC, particularly GC-MS, serves as an excellent confirmatory and investigatory tool for the identification of volatile impurities.[8]

A robust analytical control strategy should leverage the strengths of multiple techniques. Cross-validation of these methods is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a scientifically sound and compliant approach to the characterization of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Fluoro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Fluoro-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.